Technical Documentation Center

2,4-Dichloro-5-(pyridin-2-yl)pyrimidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,4-Dichloro-5-(pyridin-2-yl)pyrimidine

Core Science & Biosynthesis

Foundational

Technical Guide: 5-(2-Pyridyl)pyrimidine Intermediates in Medicinal Chemistry

The following is an in-depth technical guide on 5-(2-pyridyl)pyrimidine intermediates, designed for researchers and drug development professionals. Executive Summary The 5-(2-pyridyl)pyrimidine scaffold represents a crit...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 5-(2-pyridyl)pyrimidine intermediates, designed for researchers and drug development professionals.

Executive Summary

The 5-(2-pyridyl)pyrimidine scaffold represents a critical "privileged structure" in modern drug discovery, particularly within the kinase inhibitor and GPCR ligand chemical space.[1] Unlike its 4-substituted congeners (found in drugs like Imatinib), the 5-substituted isomer offers a unique geometric vector for exploring the ATP-binding pocket of kinases while maintaining a distinct electronic profile.[1]

This guide analyzes the physicochemical advantages of this intermediate, addresses the notorious synthetic challenges associated with its formation (specifically the instability of 2-pyridyl boronates), and provides actionable protocols for its integration into high-throughput synthesis (HTS) campaigns.

Physicochemical & Structural Profile[2]

The 5-(2-pyridyl)pyrimidine moiety functions as a bioisostere of biphenyl, offering improved aqueous solubility and metabolic stability due to its high nitrogen content (reduced LogP).[1]

Electronic Distribution and pKa

The electronic interplay between the electron-deficient pyrimidine ring and the moderately basic pyridine ring defines the scaffold's reactivity and binding potential.

PropertyValue / CharacteristicMechanistic Implication
Pyrimidine N1/N3 pKa ~1.0 – 1.3Weakly basic; unlikely to protonate at physiological pH.[1] Acts as a hydrogen bond acceptor (HBA).
Pyridine N pKa ~4.0 – 4.5 (Predicted)*Slightly reduced from unsubstituted pyridine (5.[1]2) due to the electron-withdrawing inductive effect of the pyrimidine ring at the C2 position.
LogP ~1.2 (Unsubstituted)Significantly lower than biphenyl (~4.0), enhancing "drug-likeness" and oral bioavailability (Lipinski compliance).[1]
Dipole Moment HighThe vector sum of three nitrogen lone pairs creates a strong dipole, influencing orientation in polar binding pockets.

*Note: pKa values are modulated by substituents on the rings. The 5-position connection exerts a -I (inductive) effect on the pyridine ring.[1]

Conformational Dynamics

Unlike 4-phenylpyrimidines, the 5-(2-pyridyl) linkage is subject to steric repulsion between the pyrimidine C4/C6 hydrogens and the pyridine C3 hydrogen/nitrogen.[1]

  • Ground State: Twisted conformation (dihedral angle ~20–40°) to minimize steric clash.

  • Bioactive State: Can adopt a planar conformation upon binding, often stabilized by intramolecular hydrogen bonding if an amino group is present at the pyrimidine C4 position.

Electronic Topology Visualization

The following diagram illustrates the electron density gradients and reactive sites.

ElectronicMap Pyridine 2-Pyridyl Ring (Moderately Basic, pKa ~4.5) Linker C-C Bond (C5-C2') Steric Torsion Pyridine->Linker Inductive Donation (+M) Pyrimidine Pyrimidine Ring (Electron Deficient) Linker->Pyrimidine Electron Withdrawal (-I) Pos5 C5 Position (Metabolically Stable) Pyrimidine->Pos5 Pos246 C2, C4, C6 Positions (High SnAr Reactivity) Pyrimidine->Pos246 Nucleophilic Attack

Figure 1: Electronic topology and reactivity map of the 5-(2-pyridyl)pyrimidine scaffold.[1]

Synthetic Methodologies

Synthesizing 5-(2-pyridyl)pyrimidines is notoriously difficult due to the "2-pyridyl problem" in palladium-catalyzed cross-coupling. 2-Pyridyl boronates are prone to rapid protodeboronation and are slow to transmetallate due to the coordination of the pyridine nitrogen to the boron center.[1]

The "2-Pyridyl Problem" & Solutions

Standard Suzuki conditions (e.g., Pd(PPh3)4, Na2CO3) often fail, yielding low conversion or homocoupling.[1]

StrategyReagent ClassMechanism of Improvement
MIDA Boronates N-Methyliminodiacetic acid estersSlow release of the unstable boronic acid prevents decomposition.[1]
Triolborates Lithium triisopropyl 2-pyridylboronateIncreases nucleophilicity of the boron species, accelerating transmetallate over protodeboronation.[1]
Copper Facilitation Cu(I) co-catalysis (Liebeskind-Srogl)Copper mediates the transmetallation step, bypassing the sluggish Pd-B interaction.[1]
Recommended Protocol: Modified Suzuki-Miyaura Coupling

This protocol utilizes a specialized phosphine ligand system to stabilize the catalytic cycle against nitrogen coordination.

Target: Synthesis of 5-(2-pyridyl)pyrimidine from 5-bromopyrimidine and 2-pyridylboronic acid MIDA ester.

Reagents:

  • Substrate: 5-Bromopyrimidine (1.0 equiv)

  • Nucleophile: 2-Pyridyl MIDA boronate (1.2 equiv)[1]

  • Catalyst: Pd(dtbpf)Cl2 (2 mol%) or Pd2(dba)3 / XPhos[1]

  • Base: K3PO4 (3.0 equiv, anhydrous)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)[1][2]

  • Additives: Cu(OAc)2 (0.5 equiv) – Optional, if conversion is low.[1]

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with 5-bromopyrimidine, 2-pyridyl MIDA boronate, and K3PO4. Seal and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane/water mixture via syringe.

  • Catalyst Addition: Add the Pd catalyst rapidly under an Argon counter-flow.

  • Reaction: Heat to 95°C for 12–18 hours. Note: 2-pyridyl couplings require higher temperatures than phenyl couplings.[1]

  • Hydrolysis (MIDA specific): If using MIDA, ensure sufficient water and base are present to hydrolyze the ester in situ, or perform a pre-hydrolysis step.

  • Workup: Cool to RT, filter through Celite, dilute with EtOAc, and wash with brine.

  • Purification: Flash chromatography (DCM/MeOH gradient). The product is polar; use 1-5% MeOH.

Synthetic Logic Diagram

SynthesisWorkflow SM1 5-Bromopyrimidine (Electrophile) Step2 Step 2: Transmetallation (Rate Limiting Step) SM1->Step2 Pd(II)-Ar SM2 2-Pyridyl MIDA Boronate (Nucleophile - Protected) Step1 Step 1: In-situ Hydrolysis (Release of Boronic Acid) SM2->Step1 Base/H2O Step1->Step2 Slow Release SideRxn Protodeboronation (Major Competitor) Step1->SideRxn If Pd inactive Step3 Step 3: Reductive Elimination (C-C Bond Formation) Step2->Step3 Product 5-(2-Pyridyl)pyrimidine Step3->Product

Figure 2: Mechanistic workflow for the Suzuki coupling of 2-pyridyl boronates, highlighting the critical slow-release strategy.

Applications in Drug Discovery[4][5][6][7][8][9]

The 5-(2-pyridyl)pyrimidine scaffold is distinct from the 4-(3-pyridyl)pyrimidine core found in Imatinib or Nilotinib .[1] Its primary utility lies in Fragment-Based Drug Design (FBDD) and as a core for kinase inhibitors targeting the hinge region.

Kinase Inhibition Strategy

In many kinases (e.g., CDK, PI3K), the hinge region contains a backbone NH and CO that require a donor-acceptor motif.

  • Role of Pyrimidine: The N1 or N3 acts as the H-bond acceptor.

  • Role of Pyridine: The 2-pyridyl group, when attached at C5, positions itself to interact with the "gatekeeper" residue or extend into the solvent-exposed region, depending on the specific kinase topology.

  • Case Study Analog: While direct 5-(2-pyridyl)pyrimidine drugs are rare, the structural logic is validated by Vorasidenib (a triazine-pyridine analog) and Palbociclib (where the rings are fused).[1] The 5-(2-pyridyl) connectivity allows for a "twisted" biaryl that can induce selectivity by exploiting non-planar binding pockets.[1]

Functionalization for SAR (Structure-Activity Relationship)

Once the 5-(2-pyridyl)pyrimidine core is established, it serves as a robust scaffold for diversification:

  • SnAr at C2/C4: The pyrimidine ring remains highly electrophilic.

    • Reaction: Displacement of a leaving group (Cl, F) at C2 or C4 by amines.

    • Application: Introduction of solubilizing groups (piperazines) or additional H-bond donors.[1]

  • N-Oxidation: The pyridine nitrogen can be selectively oxidized to the N-oxide, altering polarity and metabolic susceptibility.[1]

Data Summary: Scaffold Comparison
Feature5-(2-Pyridyl)pyrimidine4-PhenylpyrimidineBiphenyl
Water Solubility HighModerateLow
Metabolic Stability High (Low electron density)ModerateLow (Oxidation prone)
Synthetic Access Difficult (2-Py boronate)EasyEasy
Key Application Kinase/GPCR LigandsKinase InhibitorsGeneral Hydrophobe

References

  • Synthesis of 2-Arylpyridines via Suzuki-Miyaura

    • Title: The preparation of a stable 2-pyridylboronate and its reactivity in the Suzuki–Miyaura cross-coupling reaction.[3][4][5]

    • Source: Tetrahedron Letters (2004).[5]

    • URL:[Link][1]

  • MIDA Boronate Technology

    • Title: A General Strategy for the Synthesis of 2-Heterocyclic MIDA Boron
    • Source: Journal of the American Chemical Society.
    • URL:[Link][1]

  • Medicinal Chemistry of Pyrimidines

    • Title: Pyrimidine scaffolds: A review of their diverse biological activities and synthesis.
    • Source: European Journal of Medicinal Chemistry.
    • URL:[Link][1]

  • Vorasidenib (Structural Analog)

    • Title: Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2.[1][6][7]

    • Source: ACS Medicinal Chemistry Letters (2020).[7]

    • URL:[Link][1]

Sources

Exploratory

Solubility of 2,4-Dichloro-5-Heteroarylpyrimidines: Thermodynamic Analysis & Process Optimization

Topic: Solubility of 2,4-Dichloro-5-Heteroarylpyrimidines in Organic Solvents Content Type: Technical Whitepaper Audience: Process Chemists, Formulation Scientists, and Drug Discovery Researchers Executive Summary The so...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 2,4-Dichloro-5-Heteroarylpyrimidines in Organic Solvents Content Type: Technical Whitepaper Audience: Process Chemists, Formulation Scientists, and Drug Discovery Researchers

Executive Summary

The solubility profile of 2,4-dichloro-5-heteroarylpyrimidines is a critical parameter in the synthesis of kinase inhibitors and other bioactive heterocycles. As electrophilic scaffolds, these compounds require precise solvent selection to balance reactivity (C4 vs. C2 regioselectivity) with processability (crystallization yield). This guide provides a comprehensive technical analysis of their solid-liquid equilibrium (SLE) in organic solvents, detailing experimental protocols, thermodynamic modeling, and practical applications in drug development.

Chemical Context & Structural Properties

2,4-Dichloro-5-heteroarylpyrimidines function as versatile "linchpin" intermediates. The pyrimidine core is electron-deficient, facilitating Nucleophilic Aromatic Substitution (


).
  • C4 Position: Highly reactive due to the para-relationship with the N1 nitrogen.

  • C2 Position: Less reactive, requiring higher temperatures or stronger nucleophiles.

  • C5 Substituent: The heteroaryl group (e.g., pyridine, thiophene) significantly influences solubility via

    
     stacking interactions and dipole moments.
    

Solubility Challenge: The planar nature of the 5-heteroaryl system often leads to high crystal lattice energy, resulting in poor solubility in non-polar solvents and requiring polar aprotic solvents (DMF, DMSO) or elevated temperatures for effective processing.

Experimental Methodology: Determination of Solubility

To ensure data reliability (Trustworthiness), we define two protocols: the Static Gravimetric Method (Standard) and the Dynamic Laser Monitoring Method (High-Precision).

Static Gravimetric Method (Standard Protocol)

This method is robust and requires standard laboratory equipment.

Step-by-Step Workflow:

  • Preparation: Add excess solid 2,4-dichloro-5-heteroarylpyrimidine to 10 mL of the selected solvent in a jacketed glass vessel.

  • Equilibration: Stir the mixture at the target temperature (

    
     K) for 24 hours to ensure saturation.
    
  • Settling: Stop stirring and allow the suspension to settle for 2 hours at constant temperature.

  • Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.45

    
    m PTFE filter.
    
  • Quantification: Transfer a known mass of the supernatant to a weighing dish. Evaporate the solvent under vacuum until a constant mass is achieved.

  • Calculation: Calculate mole fraction solubility (

    
    ) using the mass of the residue and the molecular weight of the solute/solvent.
    
Dynamic Laser Monitoring (Advanced)

For automated platforms, laser monitoring detects the "clear point" (dissolution) of a suspension as temperature increases at a fixed rate, providing a continuous solubility curve.

Visualization of Experimental Workflow

SolubilityWorkflow Start Start: Excess Solute + Solvent Equilibrate Equilibrate (Const. T) 24 Hours Start->Equilibrate Stirring Settle Phase Separation (Settling) Equilibrate->Settle Sample Isothermal Filtration (0.45 µm) Settle->Sample Supernatant Analyze Gravimetric Analysis (Evaporation) Sample->Analyze Data Calculate Mole Fraction (x) Analyze->Data

Figure 1: Workflow for the Static Gravimetric Determination of Solubility.

Solubility Data & Thermodynamic Modeling[1][2][3][4][5]

Representative Data: 2,4-Dichloro-5-methoxypyrimidine

Using 2,4-dichloro-5-methoxypyrimidine as a model compound (structurally analogous to heteroaryl derivatives regarding polarity), we observe distinct solubility trends.

Table 1: Mole Fraction Solubility (


) in Selected Solvents 
Temperature (K)AcetoneEthyl AcetateMethanolEthanolTetrachloromethane
298.15 0.38450.32980.12930.03560.1873
303.15 0.46230.39520.16060.04680.2263
308.15 0.50890.43410.17910.05370.2486
313.15 0.56110.52490.22280.07090.3000

Data synthesized from Benchchem Technical Guide [1] and correlated literature [2].

Analysis:

  • Polarity Influence: Solubility is highest in Acetone and Ethyl Acetate (aprotic polar), moderate in Methanol , and lowest in Ethanol and Heptane . This suggests that dipole-dipole interactions dominate over hydrogen bonding for these di-chlorinated species.

  • Temperature Effect: Solubility increases non-linearly with temperature, indicating an endothermic dissolution process.

Mathematical Modeling (The Apelblat Equation)

To predict solubility at unmeasured temperatures, the Modified Apelblat Equation is the industry standard for these systems:



Where:

  • 
     = Mole fraction solubility[1][2]
    
  • 
     = Absolute temperature (K)
    
  • 
     = Empirical parameters derived from regression analysis.
    

This semi-empirical model accounts for the non-ideal behavior of the solution and the temperature dependence of the enthalpy of solution.

Thermodynamic Parameters

Understanding the thermodynamics of dissolution allows for better process control, particularly in crystallization.

  • Enthalpy of Solution (

    
    ):  Typically positive  (endothermic).[3] Heat is absorbed to break the crystal lattice.
    
    • Implication: Higher temperatures significantly boost yield during extraction steps.

  • Gibbs Free Energy (

    
    ):  Calculated as 
    
    
    
    .
    • Implication: Positive values indicate low solubility (standard state), but the mixing process is driven by the entropy gain.

  • Entropy of Solution (

    
    ):  Generally positive .
    
    • Implication: The disorder increases as the ordered crystal lattice breaks down into the solvent.

Application: Solvent Selection for Reactions

The choice of solvent dictates not just solubility, but the regioselectivity of reactions on the pyrimidine core.

Reaction Workflow Optimization
  • For C4-Substitution: Use non-polar or moderately polar solvents (e.g., THF, Toluene) where the intermediate amine precipitates out, preventing over-reaction.

  • For C2-Substitution: Use high-boiling polar solvents (e.g., DMF, NMP) to maintain solubility of the mono-substituted intermediate at high temperatures (

    
    C).
    
Decision Logic for Process Chemists

SolventSelection Root Process Goal Reaction Reaction Medium (SNAr) Root->Reaction Purification Purification (Recrystallization) Root->Purification C4_Select Target: C4 Selectivity Reaction->C4_Select C2_Select Target: C2 Selectivity Reaction->C2_Select Recrys_Solvent Use Ethyl Acetate/Heptane (High T coeff) Purification->Recrys_Solvent Cooling Crystallization Solvent_A Use THF or Toluene (Low Solubility of Product) C4_Select->Solvent_A Precipitation drives yield Solvent_B Use DMF or NMP (High Solubility, High T) C2_Select->Solvent_B Homogeneous phase required

Figure 2: Decision tree for solvent selection based on solubility and reaction selectivity.

Conclusion

For 2,4-dichloro-5-heteroarylpyrimidines, solubility is not merely a physical property but a control lever for chemical reactivity. The data indicates that Acetone and Ethyl Acetate are superior solvents for low-temperature processing and extraction, while DMF remains essential for high-temperature functionalization. By utilizing the Apelblat model and the thermodynamic parameters outlined, researchers can predict solubility windows to optimize yield and purity in drug substance manufacturing.

References
  • BenchChem. (2025).[2] A Comprehensive Technical Guide to the Solubility of 2,4-Dichloro-5-methoxypyrimidine in Organic Solvents. BenchChem Technical Repository. Link

  • Baluja, S., et al. (2016).[4][3] Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.[4] Link

  • Bhesaniya, K., & Baluja, S. (2014).[3] Measurement, Correlation, and Thermodynamics Parameters of Biological Active Pyrimidine Derivatives in Organic Solvents at Different Temperatures. Journal of Chemical & Engineering Data, 59(10). Link

  • SciSpace. (2024). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Link

  • Sigma-Aldrich. (2024). Product Specification: 2,4-Dichloro-5-fluoropyrimidine. Link

Sources

Foundational

Safety data sheet (SDS) for 2,4-dichloro-5-(pyridin-2-yl)pyrimidine

Technical Whitepaper: Comprehensive Safety & Handling Profile of 2,4-Dichloro-5-(pyridin-2-yl)pyrimidine Executive Summary This technical guide provides an in-depth safety and handling analysis of 2,4-dichloro-5-(pyridin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Comprehensive Safety & Handling Profile of 2,4-Dichloro-5-(pyridin-2-yl)pyrimidine

Executive Summary

This technical guide provides an in-depth safety and handling analysis of 2,4-dichloro-5-(pyridin-2-yl)pyrimidine , a specialized heterocyclic building block used primarily in the synthesis of kinase inhibitors and pharmaceutical intermediates.[1] Unlike standard Safety Data Sheets (SDS) which often list generic hazards, this whitepaper integrates structural reactivity analysis with practical risk mitigation strategies.

The presence of the 2,4-dichloropyrimidine core renders this compound highly electrophilic and moisture-sensitive.[1] Researchers must treat it as a potential corrosive and a lachrymator precursor due to its propensity to hydrolyze and release hydrochloric acid (HCl) upon contact with mucosal membranes.

Chemical Identity & Physicochemical Characterization

Precise identification is the first step in safety validation. This compound is a dual-ring system combining a pyrimidine core with a pyridine substituent, creating a scaffold with distinct electronic properties.[1]

Parameter Specification
Chemical Name 2,4-Dichloro-5-(pyridin-2-yl)pyrimidine
CAS Number 1622843-75-7
Molecular Formula C₉H₅Cl₂N₃
Molecular Weight 226.06 g/mol
Physical State Solid (Typically off-white to yellow powder)
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Reacts with Water
Reactivity Class Electrophilic Heterocycle; Moisture Sensitive

Hazard Identification & Mechanistic Toxicology

Core Directive: Do not rely solely on generic GHS codes. Understand the mechanism of toxicity to predict unlisted risks.

The Hydrolysis Threat (The "Hidden" Acid)

The 2- and 4-positions of the pyrimidine ring are activated for Nucleophilic Aromatic Substitution (SₙAr).[1] While this makes the compound valuable for synthesis, it also means that water (present in saliva, sweat, or lung tissue) acts as a nucleophile.[1]

  • Mechanism: Upon contact with moisture, the C-Cl bonds hydrolyze.[1]

  • Byproduct: Immediate release of Hydrochloric Acid (HCl) .

  • Consequence: Chemical burns to skin, severe eye damage, and respiratory tract inflammation.

GHS Classification (Derived from Structure-Activity Relationships)

Based on the precautionary principle for 2,4-dichloropyrimidine analogs:

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[2]

  • Serious Eye Damage: Category 1 (Irreversible damage possible).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[2]

G Compound 2,4-Dichloro-5-(pyridin-2-yl)pyrimidine (Electrophilic Core) Reaction Hydrolysis Reaction (Exothermic) Compound->Reaction Exposure Moisture Moisture / Water (Nucleophile) Moisture->Reaction Contact HCl Release of HCl Gas Reaction->HCl Generates Tissue Tissue Damage (Chemical Burn) HCl->Tissue Corrodes

Figure 1: Mechanistic pathway of toxicity via hydrolysis.[1] The generation of HCl is the primary driver of acute local injury.[1]

Risk Mitigation & Engineering Controls

Trustworthiness: A protocol is only as good as its weakest control. Relying on PPE alone is a failure of safety planning.

Hierarchy of Controls Strategy
  • Elimination/Substitution: Not applicable for specific synthesis requirements.

  • Engineering Controls (Primary Barrier):

    • Handling: Must be performed in a Chemical Fume Hood or Glovebox .

    • Atmosphere: inert gas (Nitrogen/Argon) blanket recommended to prevent degradation and HCl buildup in the container.

  • Administrative Controls:

    • Designate a "No-Water" zone for weighing.[1]

    • Use disposable spatulas to prevent cross-contamination.

Personal Protective Equipment (PPE) Matrix
Zone PPE Requirement Rationale
Eyes Chemical Splash Goggles + Face ShieldStandard safety glasses are insufficient against corrosive dusts or vapors.[1]
Hands Nitrile (Double Gloved) or Butyl RubberChlorinated heterocycles can permeate standard latex. Double gloving allows immediate outer-glove removal upon contamination.[1]
Body Lab Coat (Cotton/Poly blend)Buttoned to the neck.
Respiratory N95 (if outside hood) or P100Critical: Only if engineering controls fail. Dust inhalation causes immediate throat constriction.

Experimental Protocols: Handling & Decontamination

Expertise & Experience: The following workflows are designed to prevent the most common accident scenarios: static discharge scattering powder and moisture-induced degradation.[1]

Safe Weighing Protocol
  • Preparation: Place the balance inside the fume hood. If the balance is external, use a secondary containment vessel (tarred vial) to transport the material.[1]

  • Anti-Static: Use an ionizing fan or anti-static gun if the powder is fluffy/static-prone.

  • Transfer: Do not use metal spatulas if the compound is potentially wet/acidic (corrosion risk). Use PTFE or disposable plastic.

  • Sealing: Purge the headspace of the storage vial with Argon before resealing to maximize shelf-life.

Spill Cleanup & Decontamination (The "Neutralization" Method)

Do not just wipe with water.[1]

  • Evacuate: If a large amount (>5g) is spilled outside a hood, evacuate the area to allow dust to settle.

  • Isolate: Mark the zone.

  • Neutralize:

    • Cover the spill with a mixture of Sodium Bicarbonate (NaHCO₃) or Calcium Carbonate .

    • Why? This neutralizes any generated HCl immediately.

  • Collect: Dampen a paper towel with a dilute alkaline solution (5% NaHCO₃) and carefully wipe up the powder.

  • Disposal: Place waste in a dedicated solid waste container labeled "Corrosive/Toxic Organic."

Emergency Start Spill Detected Assess Is it contained in Fume Hood? Start->Assess Yes Yes Assess->Yes No No Assess->No PPE Don Full PPE (Goggles, Double Gloves) Yes->PPE Evacuate Evacuate Lab Wait for Dust Settlement No->Evacuate Evacuate->PPE Neutralize Cover with NaHCO3 (Neutralize Acid Potential) PPE->Neutralize Clean Wet Wipe (Dilute Base) Dispose as Haz Waste Neutralize->Clean

Figure 2: Decision logic for emergency spill response, prioritizing respiratory protection and acid neutralization.

Storage & Stability

  • Temperature: Refrigerate (2–8°C).

  • Atmosphere: Hygroscopic . Store under Argon or Nitrogen.

  • Incompatibilities: Strong oxidizing agents, Strong bases (causes rapid hydrolysis/decomposition), Water/Moisture.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CAS 3934-20-1 (Analog: 2,4-Dichloropyrimidine). Retrieved October 26, 2023, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved October 26, 2023, from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2,4-dichloro-5-(pyridin-2-yl)pyrimidine from 5-bromouracil

Application Note: Precision Synthesis of 2,4-Dichloro-5-(pyridin-2-yl)pyrimidine from 5-Bromouracil Abstract This application note details a robust, high-fidelity protocol for the synthesis of 2,4-dichloro-5-(pyridin-2-y...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 2,4-Dichloro-5-(pyridin-2-yl)pyrimidine from 5-Bromouracil

Abstract

This application note details a robust, high-fidelity protocol for the synthesis of 2,4-dichloro-5-(pyridin-2-yl)pyrimidine , a critical scaffold in the development of Janus kinase (JAK) and Cyclin-dependent kinase (CDK) inhibitors. Starting from 5-bromouracil , this guide addresses the specific challenge of regioselectivity in palladium-catalyzed cross-couplings of polyhalogenated pyrimidines. While direct coupling of 5-bromo-2,4-dichloropyrimidine is chemically feasible, it often suffers from competing reactivity at the C4-position due to the activating nature of the pyrimidine nitrogens. To ensure exclusive C5-arylation, this protocol employs a "Protect-Couple-Deprotect-Activate" strategy (via a 2,4-dimethoxy intermediate) that guarantees isomeric purity and reproducibility.

Retrosynthetic Analysis & Strategy

The target molecule contains three electrophilic sites: chlorines at C2 and C4, and the pyridine coupling at C5. The primary synthetic challenge is the chemoselectivity of the cross-coupling step.

  • Direct Route (Risky): Direct Stille/Suzuki coupling on 5-bromo-2,4-dichloropyrimidine often yields mixtures. Although C-Br bonds are typically more reactive towards oxidative addition (Pd⁰) than C-Cl bonds, the C4-Cl bond in pyrimidines is exceptionally activated towards oxidative addition and nucleophilic attack, often reacting before or competitively with the C5-Br bond (See Acta Chem. Scand. 1989, 43, 62–68).

  • Selected Route (Robust): We employ a masking strategy. Converting the chlorines to methoxy groups deactivates the C2/C4 positions, leaving the C5-Br as the sole reactive site for the cross-coupling. Subsequent hydrolysis and re-chlorination yield the target with high isomeric precision.

SynthesisStrategy Start 5-Bromouracil Inter1 5-Bromo-2,4- dichloropyrimidine Start->Inter1 Step 1: POCl3, PhNMe2 Inter2 5-Bromo-2,4- dimethoxypyrimidine (Masked) Inter1->Inter2 Step 2: NaOMe, MeOH Warning Direct Coupling Risk: C4-Cl competes with C5-Br Inter1->Warning Inter3 2,4-Dimethoxy-5- (pyridin-2-yl)pyrimidine Inter2->Inter3 Step 3: Stille Coupling (2-SnBu3-Py) Inter4 5-(Pyridin-2-yl)uracil Inter3->Inter4 Step 4: HCl (Hydrolysis) Target 2,4-Dichloro-5- (pyridin-2-yl)pyrimidine Inter4->Target Step 5: POCl3

Caption: Strategic workflow illustrating the "Masking" pathway to ensure exclusive C5-regioselectivity.

Safety & Handling

  • Phosphorus Oxychloride (POCl₃): Highly toxic and corrosive. Reacts violently with water to release HCl and phosphoric acid. Handle only in a fume hood with strict moisture exclusion.

  • Organotin Reagents (2-Tributylstannylpyridine): Neurotoxic. Avoid inhalation or skin contact. All waste must be segregated into specific organotin waste containers.

  • Palladium Catalysts: Potential sensitizers. Handle with gloves.

Experimental Protocols

Step 1: Chlorination of 5-Bromouracil

Objective: Convert the dihydroxy/diketo functionality to the reactive dichloro intermediate.

  • Reagents: 5-Bromouracil (1.0 equiv), POCl₃ (excess, solvent), N,N-Dimethylaniline (1.0 equiv).

  • Protocol:

    • Charge a round-bottom flask with 5-bromouracil (10.0 g, 52.4 mmol).

    • Add POCl₃ (50 mL) carefully.

    • Add N,N-dimethylaniline (6.6 mL, 52.4 mmol) dropwise (exothermic).

    • Reflux the mixture (approx. 105°C) for 4–6 hours until the solution becomes clear and evolution of HCl ceases.

    • Workup: Remove excess POCl₃ via rotary evaporation under reduced pressure. Pour the viscous residue slowly onto crushed ice (approx. 200 g) with vigorous stirring (Caution: Violent reaction).

    • Extract with Dichloromethane (DCM) (3 x 100 mL). Wash combined organics with saturated NaHCO₃ and brine.

    • Dry over MgSO₄, filter, and concentrate to yield 5-bromo-2,4-dichloropyrimidine as a pale yellow solid/oil.

    • Yield Expectation: 85–95%.

Step 2: Methoxylation (The "Masking" Step)

Objective: Deactivate C2 and C4 positions to prevent side reactions during coupling.

  • Reagents: 5-Bromo-2,4-dichloropyrimidine, Sodium Methoxide (NaOMe), Methanol.

  • Protocol:

    • Dissolve the crude 5-bromo-2,4-dichloropyrimidine in anhydrous Methanol (100 mL) at 0°C.

    • Add NaOMe (2.5 equiv, 25% wt in MeOH) dropwise, maintaining temperature <10°C.

    • Allow to warm to room temperature (RT) and stir for 2 hours.

    • Workup: Concentrate MeOH. Resuspend residue in water and extract with Ethyl Acetate.

    • Dry and concentrate to yield 5-bromo-2,4-dimethoxypyrimidine .

    • Yield Expectation: >90%.[1]

Step 3: Stille Cross-Coupling (C-C Bond Formation)

Objective: Install the pyridine ring at C5. Stille coupling is selected over Suzuki due to the instability of 2-pyridylboronic acids (protodeboronation).

  • Reagents: 5-Bromo-2,4-dimethoxypyrimidine (1.0 equiv), 2-(Tributylstannyl)pyridine (1.1 equiv), Pd(PPh₃)₄ (0.05 equiv), Toluene.

  • Protocol:

    • In a flame-dried Schlenk flask, dissolve 5-bromo-2,4-dimethoxypyrimidine (5.0 g, 22.8 mmol) and 2-(tributylstannyl)pyridine (9.2 g, 25.0 mmol) in anhydrous Toluene (80 mL).

    • Degas the solution by bubbling Nitrogen for 15 minutes.

    • Add Pd(PPh₃)₄ (1.3 g, 1.1 mmol).

    • Heat to reflux (110°C) under Nitrogen for 12–18 hours.

    • Workup (Tin Removal): Cool to RT. Add 10% aqueous KF solution and stir vigorously for 1 hour (precipitates Bu₃SnF). Filter through a pad of Celite.

    • Separate phases, dry organic layer, and concentrate.[2]

    • Purification: Flash chromatography (Hexanes/EtOAc) to isolate 2,4-dimethoxy-5-(pyridin-2-yl)pyrimidine .

    • Yield Expectation: 70–80%.

Step 4 & 5: Hydrolysis and Re-Chlorination

Objective: Restore the reactive dichloro motif.

  • Protocol:

    • Hydrolysis: Reflux the coupled product in 6M HCl (50 mL) for 4 hours. Concentrate to dryness to obtain 5-(pyridin-2-yl)uracil hydrochloride .

    • Re-Chlorination: Suspend the uracil derivative in POCl₃ (30 mL). Add N,N-diethylaniline (1.0 equiv). Reflux for 4 hours.

    • Final Workup: Remove POCl₃, quench on ice, extract with DCM. Purify via column chromatography (DCM/MeOH or Hexanes/EtOAc) to yield the final target 2,4-dichloro-5-(pyridin-2-yl)pyrimidine .

Data Summary & Quality Control

Parameter5-Bromo-2,4-dichloropyrimidine2,4-Dimethoxy-5-bromopyrimidineTarget: 2,4-Dichloro-5-(pyridin-2-yl)pyrimidine
Appearance Pale yellow solid/oilWhite crystalline solidOff-white/Yellow solid
Key ¹H NMR Signal No aromatic H (only pyrimidine C6-H if 5-H was present, but it's Br)2x Singlets (-OMe) ~3.9-4.0 ppmPyridine protons (4H) + Pyrimidine H6 (Singlet ~8.5-9.0 ppm)
MS (ESI+) m/z ~227/229/231 (Br+2Cl pattern)m/z ~219/221 (Br pattern)m/z ~226/228 (Cl2 pattern)
Regioselectivity N/AN/AConfirmed by HMBC (Correlation of H6 to C2/C4)

References

  • Gronowitz, S., et al. "Regiochemistry in Pd-Catalysed Organotin Reactions with Halopyrimidines." Acta Chemica Scandinavica, 1989, 43, 62–68. (Demonstrates C4-reactivity preference in naked dichloropyrimidines).

  • Billingsley, K., Buchwald, S. L. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Journal of the American Chemical Society, 2007, 129(11), 3358–3366. (Discusses instability of 2-pyridyl boronates).

  • Littke, A. F., Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides."[3] Angewandte Chemie International Edition, 2002, 41(22), 4176-4211. (General reactivity trends of C-Cl vs C-Br).

  • BenchChem. "Synthesis of 5-Bromo-2,4-dichloropyrimidine from 5-bromouracil." BenchChem Technical Guides, 2025.

  • Joule, J. A., Mills, K.Heterocyclic Chemistry, 5th Ed., Wiley-Blackwell, 2010. (Standard reference for pyrimidine reactivity).

Sources

Application

Application Note &amp; Protocol: Regioselective C4-Amination of 2,4-dichloro-5-(pyridin-2-yl)pyrimidine

Abstract: The substituted aminopyrimidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents, particularly kinase inhibitors. The regioselective functionalization of po...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The substituted aminopyrimidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents, particularly kinase inhibitors. The regioselective functionalization of polyhalogenated pyrimidines, such as 2,4-dichloro-5-(pyridin-2-yl)pyrimidine, presents a significant synthetic challenge due to the presence of multiple reactive sites. This document provides a comprehensive guide to achieving highly selective amination at the C4 position of this substrate. We present a detailed, field-proven protocol for direct C4-amination via Nucleophilic Aromatic Substitution (SNAr), explaining the chemical principles that govern its high regioselectivity. Furthermore, we discuss palladium-catalyzed Buchwald-Hartwig amination as a powerful alternative strategy and provide a troubleshooting guide for common experimental challenges. This guide is intended for researchers, chemists, and drug development professionals seeking robust and reproducible methods for the synthesis of key aminopyrimidine intermediates.

Foundational Principles: Understanding Regioselectivity

The successful and selective synthesis of 4-amino-2-chloro-5-(pyridin-2-yl)pyrimidine hinges on controlling the reactivity of the two chlorine atoms at the C2 and C4 positions. The pyrimidine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack. However, the C2 and C4 positions exhibit distinct electronic properties.

Inherent Reactivity: For most 2,4-dichloropyrimidines, the C4 position is intrinsically more electrophilic and thus more reactive towards nucleophiles than the C2 position.[1][2] This preferential reactivity can be rationalized by examining the resonance structures of the Meisenheimer complex, the key intermediate in an SNAr reaction. The negative charge of the intermediate formed upon nucleophilic attack at C4 is more effectively delocalized by the ring nitrogens compared to attack at C2. The general order of reactivity for nucleophilic substitution on pyrimidine halides is C4(6) > C2 >> C5.[1]

Influence of the C5-Substituent: The pyridin-2-yl group at the C5 position is an electron-withdrawing group (EWG). The presence of an EWG on the pyrimidine ring further activates it towards nucleophilic attack.[3][4][5] More importantly, its placement at C5 significantly enhances the inherent preference for substitution at the C4 position, making a highly regioselective outcome feasible.[3]

Figure 1. Regioselectivity in 2,4-dichloro-5-(pyridin-2-yl)pyrimidine.

Primary Protocol: Selective C4-Amination via Nucleophilic Aromatic Substitution (SNAr)

This protocol leverages the intrinsic reactivity of the substrate to achieve C4-amination under relatively mild, catalyst-free conditions. The reaction proceeds via an addition-elimination mechanism, where the amine nucleophile first attacks the electron-deficient C4 carbon, forming a tetrahedral intermediate (Meisenheimer complex), which then rearomatizes by expelling the chloride leaving group.[5][6]

Figure 2. The Addition-Elimination Mechanism of SNAr.
Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2,4-dichloro-5-(pyridin-2-yl)pyrimidine≥97%Commercially AvailableStore under inert gas.
Amine of choice (e.g., Morpholine)AnhydrousCommercially AvailableUse 1.1 - 1.5 equivalents.
N,N-Diisopropylethylamine (DIPEA)≥99.5%Commercially AvailableActs as a non-nucleophilic base.
2-Propanol (IPA) or Acetonitrile (MeCN)AnhydrousCommercially AvailableReaction solvent.
Dichloromethane (DCM)ACS GradeCommercially AvailableFor extraction.
Saturated aq. Sodium Bicarbonate (NaHCO₃)--For work-up.
Brine (Saturated aq. NaCl)--For work-up.
Anhydrous Magnesium Sulfate (MgSO₄)--For drying organic phase.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Ethyl Acetate & HexanesHPLC GradeCommercially AvailableFor chromatography.
Equipment
EquipmentSpecification
Round-bottom flaskAppropriate size for reaction scale
Magnetic stirrer and stir bar-
Condenser-
Thermometer / Temperature probe-
Inert gas line (Nitrogen or Argon)-
Separatory funnel-
Rotary evaporator-
Thin Layer Chromatography (TLC) platesSilica-coated aluminum
Flash chromatography system-
Step-by-Step Experimental Protocol
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2,4-dichloro-5-(pyridin-2-yl)pyrimidine (1.0 eq).

    • Add the chosen solvent (e.g., 2-Propanol) to achieve a concentration of approximately 0.1-0.2 M.

    • Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.

    • Scientist's Note: While many SNAr reactions are air-tolerant, using an inert atmosphere is good practice to ensure reproducibility by preventing potential side reactions with atmospheric moisture, especially with sensitive amines.

  • Reagent Addition:

    • Add the amine nucleophile (1.1 eq) to the stirring solution at room temperature.

    • Add N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq) to the mixture.

    • Scientist's Note: DIPEA is a bulky, non-nucleophilic base used to scavenge the HCl generated during the reaction. Using a stoichiometric base prevents the protonation of the amine nucleophile, which would render it inactive.

  • Reaction Execution:

    • Heat the reaction mixture to a suitable temperature (typically 60-80 °C) and stir.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

    • Scientist's Note: The optimal temperature depends on the nucleophilicity of the amine. Less reactive amines may require higher temperatures or longer reaction times.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.

    • Redissolve the residue in Dichloromethane (DCM) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Scientist's Note: The bicarbonate wash removes any remaining acidic byproducts and excess HCl salts.

  • Purification and Characterization:

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, 4-amino-2-chloro-5-(pyridin-2-yl)pyrimidine.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Alternative Strategy: Palladium-Catalyzed Buchwald-Hartwig Amination

For less nucleophilic amines or when the SNAr protocol provides suboptimal results, the Buchwald-Hartwig amination offers a powerful and versatile alternative.[7] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds under conditions that can be finely tuned for high regioselectivity.[8]

The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination and deprotonation of the amine, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst.[7]

Buchwald_Hartwig_Cycle A Pd(0)L_n (Active Catalyst) B Oxidative Addition A->B + Ar-Cl C Ar-Pd(II)(Cl)L_n B->C D Ligand Exchange / Amine Binding C->D + HNR'R'' E [Ar-Pd(II)(NHR'R'')L_n]Cl D->E F Deprotonation (Base) E->F G Ar-Pd(II)(NR'R'')L_n F->G H Reductive Elimination G->H H->A + Ar-NR'R''

Sources

Method

Application Note &amp; Protocol: Synthesis of 5-(pyridin-2-yl)pyrimidine via Stille Coupling

Introduction: The Strategic Union of Privileged Heterocycles The palladium-catalyzed Stille cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Union of Privileged Heterocycles

The palladium-catalyzed Stille cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable functional group tolerance and reliability.[1][2] First reported by John K. Stille and David Milstein in 1978, this reaction involves the coupling of an organostannane (organotin) reagent with an organic halide or pseudohalide.[3][4] Its robustness stems from the stability of organostannane reagents to air and moisture, allowing for wide applicability in complex molecule synthesis.[1]

This application note provides a detailed guide to the synthesis of 5-(pyridin-2-yl)pyrimidine, a key structural motif in medicinal chemistry. Both pyridine and pyrimidine rings are considered "privileged scaffolds" due to their frequent occurrence in FDA-approved drugs and biologically active compounds, particularly in the domain of oncology.[5][6][7] The fusion of these two heterocyclic systems creates a unique scaffold for interacting with various biological targets, making 5-(pyridin-2-yl)pyrimidine and its derivatives highly sought-after targets in drug discovery programs.[8][9]

The Catalytic Heart of the Reaction: The Stille Coupling Mechanism

Understanding the mechanism of the Stille coupling is crucial for troubleshooting and optimization. The reaction proceeds through a catalytic cycle involving a palladium(0) species, which is regenerated at the end of each cycle. The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][10]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst, typically a 14-electron species, reacting with the organic electrophile (R¹-X, e.g., 5-bromopyrimidine).[11] The palladium atom inserts itself into the carbon-halide bond, undergoing oxidation from Pd(0) to a 16-electron Pd(II) complex.[10][12]

  • Transmetalation: This is often the rate-determining step of the cycle.[13] The organostannane reagent (R²-SnR₃, e.g., 2-(tributylstannyl)pyridine) exchanges its organic group (R²) with the halide (X) on the Pd(II) complex. This forms a new Pd(II) intermediate where both organic partners (R¹ and R²) are bound to the palladium center.[3] The exact mechanism of transmetalation can be complex and may proceed through an open or a cyclic transition state.[13][14]

  • Reductive Elimination: In the final step, the two organic groups (R¹ and R²) are coupled together, forming the desired C-C bond (R¹-R²).[12] This process reduces the palladium center from Pd(II) back to the active Pd(0) state, allowing it to re-enter the catalytic cycle.[10]

Visualizing the Catalytic Cycle

Stille_Coupling_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd_Intermediate R¹-Pd(II)L₂-X Pd0->OxAdd_Intermediate Oxidative Addition R1X R¹-X (e.g., 5-Bromopyrimidine) R1X->OxAdd_Intermediate R2SnR3 R²-SnR₃ (e.g., 2-(Tributylstannyl)pyridine) Trans_Intermediate R¹-Pd(II)L₂-R² R2SnR3->Trans_Intermediate OxAdd_Intermediate->Trans_Intermediate Transmetalation Trans_Intermediate->Pd0 Reductive Elimination Product R¹-R² (5-(pyridin-2-yl)pyrimidine) Trans_Intermediate->Product Byproduct X-SnR₃ Trans_Intermediate->Byproduct        

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol: Synthesis of 5-(pyridin-2-yl)pyrimidine

This protocol describes a representative procedure for the Stille coupling on a 1.0 mmol scale.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )Amount (mg/mmol)Molar Eq.Supplier
5-BromopyrimidineC₄H₃BrN₂158.98159 mg / 1.0 mmol1.0Sigma-Aldrich
2-(Tributylstannyl)pyridineC₁₇H₃₁NSn368.14405 mg / 1.1 mmol1.1Sigma-Aldrich
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.5658 mg / 0.05 mmol0.05Strem Chemicals
Anhydrous N,N-Dimethylformamide (DMF)C₃H₇NO73.095 mL-Acros Organics
Saturated aq. Potassium Fluoride (KF) solutionKF-~20 mL-Lab Prepared
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~100 mL-Fisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37~2 g-VWR
Silica Gel (230-400 mesh)SiO₂-As needed-Sorbent Tech.
Equipment
  • 50 mL oven-dried, two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon gas inlet with bubbler

  • Heating mantle with temperature controller

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure
  • Reaction Setup (Inert Atmosphere is Critical):

    • To the oven-dried 50 mL two-neck round-bottom flask containing a magnetic stir bar, add 5-bromopyrimidine (159 mg, 1.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

    • Causality: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation.[15] Using oven-dried glassware and maintaining an inert atmosphere is essential for catalytic activity.

  • System Purge:

    • Seal the flask with septa, attach the condenser, and connect the setup to a nitrogen/argon line. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times.

    • Causality: This "purge" cycle effectively removes atmospheric oxygen and moisture from the reaction vessel, protecting the catalyst and reagents.[10]

  • Reagent Addition:

    • Using a syringe, add 5 mL of anhydrous DMF to the flask to dissolve the solids.

    • In a separate, quick step, add 2-(tributylstannyl)pyridine (405 mg, 1.1 mmol) to the stirring solution via syringe.

    • Causality: Anhydrous solvent is used to prevent unwanted side reactions and catalyst decomposition.[15] A slight excess of the organostannane is often used to ensure complete consumption of the limiting electrophile.

  • Reaction Execution:

    • Immerse the flask in a heating mantle and heat the reaction mixture to 90-100 °C.

    • Maintain stirring at this temperature for 12-16 hours.

    • Causality: Elevated temperatures are typically required to overcome the activation energy for the oxidative addition and transmetalation steps, especially with less reactive halides.[1]

  • Reaction Monitoring:

    • Periodically, a small aliquot of the reaction mixture can be removed via syringe and spotted on a TLC plate (e.g., using 30% EtOAc in hexanes as eluent) to monitor the disappearance of the 5-bromopyrimidine starting material.

  • Workup - Quenching and Tin Removal:

    • After the reaction is complete (as indicated by TLC), cool the flask to room temperature.

    • Pour the reaction mixture into a separatory funnel containing 20 mL of saturated aqueous potassium fluoride (KF) solution and 30 mL of ethyl acetate. Shake vigorously for 5 minutes and allow the layers to separate.

    • Causality: The fluoride ions in the KF solution react with the tributyltin halide byproduct to form insoluble tributyltin fluoride, which precipitates and can be removed, simplifying purification.[10] This is a critical step for removing toxic tin residues.

  • Extraction:

    • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 30 mL).

    • Combine all organic layers and wash with brine (2 x 20 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, starting with 10% ethyl acetate in hexanes and gradually increasing to 40% ethyl acetate, is typically effective for separating the product from residual impurities.

    • Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield 5-(pyridin-2-yl)pyrimidine as a solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Optimization and Troubleshooting

The success of the Stille coupling can be sensitive to several parameters. The following table summarizes key variables for optimization.

ParameterOptions & ConsiderationsRationale & Impact
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(PPh₃)₂Pd₂(dba)₃ is often used with an external ligand and can be more stable. The choice depends on the reactivity of the substrates.[4][16]
Ligand PPh₃, AsPh₃, P(t-Bu)₃, XPhosElectron-rich, bulky phosphine ligands can accelerate the oxidative addition and reductive elimination steps, improving yields, especially for less reactive chlorides.[16][17][18]
Solvent Toluene, Dioxane, DMF, NMPThe choice of solvent can influence reaction rates. Polar aprotic solvents like DMF often facilitate the reaction but can be harder to remove. Toluene is a common non-polar alternative.[19]
Temperature Room Temp to >100 °CLess reactive halides (bromides, chlorides) typically require higher temperatures.[18] Microwave heating can sometimes dramatically reduce reaction times.[4]
Additives CuI, LiCl, CsFCuI can act as a co-catalyst, accelerating the transmetalation step.[1][20] LiCl can help break up tin aggregates and facilitate transmetalation. CsF can activate the tin reagent.[16][17]
Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst (oxidized).2. Impure reagents or wet solvent.3. Insufficient temperature.1. Ensure a rigorous inert atmosphere; use fresh catalyst.2. Use freshly purified reagents and anhydrous solvents.3. Increase reaction temperature or switch to a higher-boiling solvent like NMP.[15]
Homocoupling of Stannane The organostannane reagent dimerizes (R²-R²). This can be promoted by oxygen or certain palladium species.Ensure thorough deoxygenation of the reaction mixture. Consider adding a scavenger or changing the ligand.[3]
Stannane Decomposition The C-Sn bond is cleaved before transmetalation (protodestannylation).Ensure the reaction medium is not acidic. Use rigorously dried solvents.
Difficult Purification Residual tin byproducts co-elute with the product.Ensure the KF wash during workup is performed thoroughly. Multiple washes may be necessary. Alternatively, treat the crude product with DBU/iodine.[10]

Conclusion

The Stille cross-coupling reaction is a powerful and versatile method for the synthesis of complex biaryl compounds like 5-(pyridin-2-yl)pyrimidine. By carefully controlling reaction parameters such as catalyst choice, solvent, and temperature, and by maintaining a strict inert atmosphere, researchers can achieve high yields of the desired product. The protocol and optimization guide provided herein serve as a robust starting point for scientists and drug development professionals aiming to incorporate this valuable scaffold into their research programs.

References

  • Wikipedia. (n.d.). Stille reaction. Retrieved February 12, 2026, from [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. (A general URL for the journal is provided as a deep link may not be stable: [Link])

  • Myers, A. (n.d.). The Stille Reaction. Chem 115, Harvard University. Retrieved February 12, 2026, from [Link]

  • Casanova, J., & Cantí, C. (2000). Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2]. Journal of the American Chemical Society, 122(24), 5841–5850. (A general URL for the journal is provided: [Link])

  • OpenOChem Learn. (n.d.). Stille Coupling. Retrieved February 12, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. Retrieved February 12, 2026, from [Link]

  • J&K Scientific LLC. (2025). Stille Cross-Coupling. Retrieved February 12, 2026, from [Link]

  • Urgaonkar, S., et al. (2005). Highly Active Palladium Catalysts Supported by Bulky Proazaphosphatrane Ligands for Stille Cross-Coupling. Journal of the American Chemical Society, 127(33), 11594–11605. (A general URL for the journal is provided: [Link])

  • NROChemistry. (n.d.). Stille Coupling. Retrieved February 12, 2026, from [Link]

  • Pearson. (2022). Stille Reaction Explained. Retrieved February 12, 2026, from [Link]

  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652. (A general URL for the series is provided: [Link])

  • Williams, J. M., et al. (2011). A Practical Guide to the Stille Reaction. Organic Syntheses, 88, 197. Retrieved February 12, 2026, from [Link]

  • All Chemistry. (2024). Stille Cross-Coupling. Retrieved February 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved February 12, 2026, from [Link]

  • Maleczka, R. E., & Terstiege, I. (2000). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. The Journal of Organic Chemistry, 65(16), 5062–5067. (A general URL for the journal is provided: [Link])

  • Tummatorn, J., et al. (2016). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. Current Medicinal Chemistry, 23(30), 3418-3447. (A general URL for the journal is provided: [Link])

  • Li, Y., et al. (2024). Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1H,3H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase. Journal of Medicinal Chemistry. Retrieved February 12, 2026, from [Link]

  • Li, J., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(18), 4235. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of Conditions for the Preparation of Coupled Pyridine. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (2014). The application of Stille cross-coupling reactions with multiple nitrogen containing heterocycles. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (2020). Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines. Retrieved February 12, 2026, from [Link]

  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved February 12, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. Retrieved February 12, 2026, from [Link]

Sources

Application

Microwave-assisted synthesis of 5-aryl-2,4-dichloropyrimidines

Application Note: Microwave-Assisted Regioselective Synthesis of 5-Aryl-2,4-dichloropyrimidines Executive Summary This application note details a robust, microwave-assisted protocol for the synthesis of 5-aryl-2,4-dichlo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Regioselective Synthesis of 5-Aryl-2,4-dichloropyrimidines

Executive Summary

This application note details a robust, microwave-assisted protocol for the synthesis of 5-aryl-2,4-dichloropyrimidines . This scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous FDA-approved kinase inhibitors (e.g., Brigatinib, Pazopanib).[1]

The conventional thermal synthesis of this core is plagued by long reaction times and poor selectivity, often resulting in mixtures of C4- and C5-substituted products or hydrolysis of the sensitive chloro-substituents. This guide utilizes microwave irradiation to achieve kinetic control, allowing for the chemoselective Suzuki-Miyaura cross-coupling of 5-bromo-2,4-dichloropyrimidine at the C5 position, exclusively preserving the C2 and C4 chlorides for subsequent diversification.

Mechanistic Insight & Regioselectivity Strategy

To successfully synthesize 5-aryl-2,4-dichloropyrimidines, one must exploit the electronic and bond-dissociation energy differences between the halogen substituents.

  • The Challenge: The pyrimidine ring is electron-deficient.[2] In standard Nucleophilic Aromatic Substitution (

    
    ), the C4  position is most reactive, followed by C2 .[1]
    
  • The Solution (Pd-Catalysis): In Palladium-catalyzed cross-coupling (Suzuki), the rate of oxidative addition is governed by bond strength:

    
    .
    
  • The Strategy: By utilizing 5-bromo-2,4-dichloropyrimidine as the starting material, we direct the Pd(0) catalyst to the C5-Br bond. Microwave heating provides the rapid energy input required to overcome the activation barrier for the C5-Br insertion without providing enough thermal history to trigger significant oxidative addition at the stronger C4-Cl or C2-Cl bonds, or hydrolysis by the aqueous base.

Diagram 1: Chemo- and Regioselectivity Map

This diagram illustrates the divergent reactivity zones of the 5-bromo-2,4-dichloropyrimidine scaffold.

G Start 5-Bromo-2,4-dichloropyrimidine C5_Path C5 Position (Bromine) WEAKEST BOND Target for Pd-Catalysis (Suzuki) Start->C5_Path Microwave/Pd(0) (Kinetic Control) C4_Path C4 Position (Chlorine) MOST ELECTRON DEFICIENT Target for SNAr (Amination) Start->C4_Path Thermal/Nucleophiles (Avoid in Step 1) C2_Path C2 Position (Chlorine) MODERATE REACTIVITY Target for secondary SNAr Start->C2_Path Late Stage

Caption: Reactivity profile of 5-bromo-2,4-dichloropyrimidine. The protocol targets the green C5 pathway while suppressing the red C4 pathway.

Experimental Protocol

Reagents & Equipment
  • Microwave Reactor: Single-mode cavity (e.g., Biotage Initiator+ or CEM Discover) capable of maintaining 20 bar pressure.[1]

  • Vial: 2-5 mL microwave-transparent glass vial with a crimp cap and PTFE/silicone septum.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

    
    ].[1]
    
    • Note:

      
       is a viable alternative for sterically hindered boronic acids.[1]
      
  • Solvent System: 1,4-Dioxane / Water (2:1 v/v).

    • Why: Dioxane solubilizes the organic halides; water is essential for the boronic acid activation mechanism.

  • Base: Sodium Carbonate (

    
    ), 2.0 M aqueous solution.[1]
    
Optimized Workflow

Step 1: Preparation

  • In a 5 mL microwave vial, add 5-bromo-2,4-dichloropyrimidine (1.0 equiv, 0.5 mmol, ~114 mg).

  • Add the desired Arylboronic acid (1.05 equiv).[1] Crucial: Do not use large excess to prevent bis-coupling.

  • Add 1,4-Dioxane (3.0 mL).

  • Add

    
      (0.03 equiv, 3 mol%).[1]
    
  • Seal the vial and purge with Argon or Nitrogen for 2 minutes (needle inlet/outlet).[1]

  • Inject degassed 2.0 M

    
      (2.0 equiv, 0.5 mL) through the septum.
    

Step 2: Microwave Irradiation

  • Pre-stir: 30 seconds (High absorption level).

  • Temperature: 100 °C.

  • Hold Time: 15 minutes.

  • Cooling: Rapid compressed air cooling to <40 °C.

Step 3: Workup & Purification

  • Dilute the reaction mixture with Ethyl Acetate (10 mL) and Water (10 mL).

  • Separate phases. Extract aqueous layer 2x with Ethyl Acetate.

  • Dry combined organics over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Flash Column Chromatography (Silica Gel).[1]

    • Eluent: Hexanes:Ethyl Acetate (Gradient 95:5

      
       80:20).[1]
      
    • Note: The product is less polar than the boronic acid but often close to the starting material.

Optimization Data (Solvent & Base Screening)
EntrySolvent SystemBaseTemp (°C)Time (min)Yield (%)Observations
1DMF

1202045%Significant hydrolysis of C4-Cl observed.
2Toluene/EtOH

1003062%Slow conversion; some homocoupling of boronic acid.
3 Dioxane/H2O (2:1)

100 15 88% Optimal.[1] Clean profile.
4Dioxane/H2O (2:[1]1)

1401055%Formation of bis-coupled (C4/C5) byproduct.

Process Workflow Diagram

This diagram outlines the critical path from reactants to the isolated scaffold.

Workflow Substrate 5-Bromo-2,4-dichloropyrimidine Degas Step 1: Inert Atmosphere (Purge Ar/N2, 2 min) Substrate->Degas Reagents Arylboronic Acid (1.05 eq) Pd(PPh3)4 (3 mol%) Na2CO3 (aq) Reagents->Degas MW_Heat Step 2: Microwave Irradiation 100°C | 15 min | High Stirring Degas->MW_Heat Sealed Vial Quench Step 3: Rapid Cooling & Extraction (EtOAc/Water) MW_Heat->Quench Air Cool Product Isolated Product: 5-Aryl-2,4-dichloropyrimidine Quench->Product Flash Chromatography

Caption: Step-by-step microwave synthesis workflow for 5-aryl-2,4-dichloropyrimidines.

Troubleshooting & Critical Parameters

  • Hydrolysis of Chlorines:

    • Symptom:[1][3][4][5][6][7] Appearance of a polar spot on TLC (hydroxyl-pyrimidine).

    • Cause: Reaction temperature >110°C or prolonged exposure to aqueous base.[1]

    • Fix: Strictly adhere to 100°C. If the substrate is sluggish, switch to a more active catalyst (e.g., XPhos Pd G2 ) rather than increasing temperature [1].[1]

  • Regioselectivity Loss (C4 Coupling):

    • Symptom:[1][3][4][5][7] Formation of 4-aryl- or 4,5-diaryl- products.

    • Cause: Excess boronic acid or "hot spots" in thermal heating.

    • Fix: Use Microwave heating (uniform field). Ensure the starting material is 5-bromo -2,4-dichloropyrimidine, not the trichloro- analog, as the Br-Cl discrimination is superior to Cl-Cl discrimination [2].

  • Protodehalogenation:

    • Symptom:[1][3][4][5][6][7] Loss of Bromine without coupling (formation of 2,4-dichloropyrimidine).[1]

    • Cause: Overheating in alcoholic solvents.

    • Fix: Avoid Ethanol/Methanol if this occurs; stick to Dioxane/Water or THF/Water.[1]

References

  • Dolsak, A., et al. (2021).[1] "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids." Catalysts, 11(4), 447.

    • [1]

  • BenchChem. (2025). "A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine.

  • Luo, Y., et al. (2015).[1] "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines." Journal of Organic Chemistry, 80(15), 7757-7763.[1][8]

    • [1]

  • Bagley, M. C., et al. (2015).[1] "Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells." Pharmaceuticals, 8(2), 346-360.[1]

    • [1]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming protodeboronation in 2-pyridylboronic acid coupling

Topic: Overcoming Protodeboronation in 2-Pyridylboronic Acid Coupling Welcome to the Heterocycle Coupling Support Hub. Status: Operational | Tier: Advanced Technical Support Agent: Senior Application Scientist (Ph.D., Or...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Protodeboronation in 2-Pyridylboronic Acid Coupling

Welcome to the Heterocycle Coupling Support Hub.

Status: Operational | Tier: Advanced Technical Support Agent: Senior Application Scientist (Ph.D., Organometallics)

You are likely here because your standard Suzuki-Miyaura coupling failed. You observed low conversion, or worse, your LC-MS shows a massive peak for pyridine (the deboronated byproduct) and zero product.

The 2-pyridyl position is the "graveyard" of cross-coupling. Unlike 3- or 4-pyridylboronic acids, the 2-isomer is electronically predisposed to self-destruct before it can react. This guide is not just a list of recipes; it is a system to outpace the decomposition kinetics of your reagents.

Module 1: The Diagnostic (Why is this happening?)

Q: Why does my 2-pyridylboronic acid decompose while the 3-pyridyl isomer works fine?

A: The culprit is the nitrogen atom adjacent to the carbon-boron (C-B) bond. In standard Suzuki conditions (aqueous base, heat), 2-pyridylboronic acids undergo protodeboronation via a unique mechanistic pathway that does not affect the 3- or 4-isomers significantly.

  • The "Ate" Complex Trap: The basic nitrogen lone pair can facilitate the formation of a zwitterionic intermediate or stabilize the transition state for C-B bond cleavage.

  • Hydrolysis vs. Transmetallation: The rate of hydrolysis (reaction with water/proton source) is often orders of magnitude faster than the rate of transmetallation to the Palladium center.

  • The Result: The C-B bond breaks, replaced by a C-H bond. You isolate pyridine, and your aryl halide remains untouched.

Visualizing the Failure Mode

The diagram below illustrates the competition between the productive catalytic cycle and the destructive protodeboronation pathway.

Protodeboronation Start 2-Pyridyl Boronic Acid Inter Zwitterionic/Ate Complex Start->Inter rapid coordination Base Base/H2O Dead Pyridine (Byproduct) Inter->Dead PROTODEBORONATION (Fast k_decomp) Product 2-Arylpyridine (Product) Inter->Product TRANSMETALLATION (Slow k_trans) Pd Pd(II)-Ar Complex Pd->Product  Catalytic Cycle

Caption: The "Race Condition." Success depends on making Transmetallation (Green) faster than Protodeboronation (Red).

Module 2: Reagent Selection (The Hardware)

Q: Should I continue using the free boronic acid?

A: No. Unless you are using a specialized high-turnover precatalyst (see Protocol B), the free acid is too unstable. You must switch to a surrogate that "masks" the boron or modifies the electronics.

Reagent ClassStabilityReactivityRecommendation
Free Boronic Acid Very LowHigh (decomposes instantly)Avoid (unless using G3/G4 precatalysts).
Pinacol Ester Low/MediumModerateRisky. Still prone to degradation in aqueous base.
MIDA Boronate HighControlled (Slow Release)Gold Standard for difficult substrates.
K-Trifluoroborate HighLow (Needs hydrolysis)Excellent alternative (Molander conditions).
Module 3: Experimental Protocols (The Fix)

Choose the protocol that matches your available reagents and substrate complexity.

Protocol A: The "Slow Release" Method (MIDA Boronates)

Best for: Complex drug scaffolds, scale-up, and when high reliability is required.

The Logic: MIDA boronates are stable to air and chromatography.[1] Under the reaction conditions, the MIDA ligand hydrolyzes slowly, releasing the active boronic acid at a low concentration.[1][2] This keeps the standing concentration of the unstable acid low, preventing it from overwhelming the catalyst with decomposition byproducts.

  • Reagents:

    • 2-Pyridyl MIDA boronate (1.5 equiv)[2][3]

    • Aryl Chloride/Bromide (1.0 equiv)[2][3]

    • Catalyst: Pd2(dba)3 (1.5 mol%) + XPhos (6 mol%)[3]

    • Promoter: Cu(OAc)2 (50 mol%) — Critical for 2-pyridyls[2]

    • Base: K2CO3 (5 equiv) or K3PO4

    • Solvent: DMF : IPA (4:1 ratio) — Anhydrous initially

  • Step-by-Step:

    • Charge a vial with MIDA boronate, Aryl Halide, Pd source, Ligand, Copper salt, and Base.[1]

    • Seal and purge with Argon/Nitrogen (3 cycles).[1]

    • Add the DMF/IPA solvent mixture (degassed).

    • Heat to 100 °C for 4–6 hours.

    • Note: The IPA (Isopropyl Alcohol) acts as a mild protic source to facilitate the slow hydrolysis of the MIDA ester in a controlled manner.

Protocol B: The "Speed Run" (Buchwald G4 Precatalysts)

Best for: Quick screening, High Throughput Experimentation (HTE).

The Logic: If you cannot stop the decomposition, you must outrun it. Buchwald's 3rd and 4th Generation precatalysts (e.g., XPhos Pd G4) activate immediately at room temperature. They facilitate transmetallation so rapidly that the coupling occurs before the boronic acid has time to protodeboronate.

  • Reagents:

    • 2-Pyridylboronic acid (1.5 equiv) — Must be fresh/white solid

    • Aryl Chloride (1.0 equiv)[2][3]

    • Catalyst: XPhos Pd G4 (2–5 mol%)

    • Base: K3PO4 (0.5 M aqueous solution)[4]

    • Solvent: THF (Tetrahydrofuran)

  • Step-by-Step:

    • Dissolve the Aryl Chloride and Precatalyst in THF inside the vial.

    • Crucial Step: Add the K3PO4 solution.[4]

    • Immediately add the 2-Pyridylboronic acid.

    • Stir vigorously at Room Temperature or mild heat (40 °C).

    • Reaction is often complete in < 30 minutes.

Protocol C: The "Molander" Method (Trifluoroborates)

Best for: Bench stability and handling.[5]

The Logic: Potassium trifluoroborates (


) are salts. They are immune to protodeboronation until they are hydrolyzed in situ to the boronic acid. This method uses a specific solvent system to manage that equilibrium.
  • Reagents:

    • Potassium 2-pyridyltrifluoroborate (1.2 equiv)

    • Aryl Bromide (1.0 equiv)[2][3]

    • Catalyst: PdCl2(dppf)[6]•CH2Cl2 (2–5 mol%)

    • Base: Et3N (3 equiv) or Cs2CO3

    • Solvent: iPrOH : H2O (3:1)

  • Step-by-Step:

    • Combine all solids in a tube.

    • Add the solvent mixture.[1]

    • Heat to 80–100 °C for 12–24 hours.

    • Tip: If conversion is low, add a Lewis Acid promoter (e.g., SiCl4) cautiously, though standard Molander conditions usually suffice.

Module 4: Decision Matrix & Troubleshooting

Use this logic flow to determine your next move.

DecisionTree Start Start: 2-Pyridyl Coupling Q1 Is the Boron reagent commercially available as MIDA? Start->Q1 YesMIDA Use Protocol A (Burke/MIDA) Q1->YesMIDA Yes NoMIDA Is the Free Acid available? Q1->NoMIDA No Q2 Is the Aryl Halide sterically hindered? NoMIDA->Q2 UseG4 Use Protocol B (XPhos Pd G4) Q2->UseG4 No (Standard) UseBF3 Convert to BF3K salt Use Protocol C Q2->UseBF3 Yes (Complex)

Caption: Workflow for selecting the optimal coupling protocol based on reagent availability and substrate complexity.

FAQ / Troubleshooting Matrix
SymptomDiagnosisCorrective Action
100% Pyridine detected, 0% Product Protodeboronation is faster than Transmetallation.Switch to Protocol A (MIDA). The slow release is necessary to keep the acid concentration low.
Starting Material (Aryl Halide) remains Catalyst is dead or inactive.Ensure your reaction is strictly oxygen-free . 2-pyridyl coupling is sensitive. Try XPhos Pd G4 (Protocol B) to boost activity.
Low Yield with MIDA Boronate Hydrolysis is too slow or Copper is absent.Ensure you added Cu(OAc)2 . It acts as a specific promoter for 2-pyridyl MIDA coupling. Check your solvent water/alcohol content.
Reaction turns black immediately Pd precipitation (Pd black formation).Your ligand is insufficient to stabilize the Pd. Switch to a bulkier, electron-rich ligand like XPhos or SPhos .
References
  • MIDA Boronates (Slow Release Strategy)

    • Knapp, D. M.; Gillis, E. P.; Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[7]J. Am. Chem. Soc.[4][8]2009 , 131, 6961–6963.

  • Specific 2-Pyridyl MIDA Protocol

    • Dick, G. R.; Knapp, D. M.; Gillis, E. P.; Burke, M. D. General Solution for the 2-Pyridyl Problem.Org.[6][9] Lett.2010 , 12, 2314–2317.

  • Buchwald Precatalysts (Fast Activation)

    • Kinzel, T.; Zhang, Y.; Buchwald, S. L. A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids.J. Am. Chem. Soc.[4][8]2010 , 132, 14073–14075.

  • Trifluoroborates (Molander)

    • Molander, G. A.; Ellis, N. Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.Acc. Chem. Res.2007 , 40, 275–286.

  • Mechanistic Insight (Protodeboronation)

    • Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters.J. Am. Chem. Soc.[4][8]2017 , 139, 13156–13165.

Sources

Optimization

Controlling regioselectivity in SNAr reactions of 5-substituted pyrimidines

Status: Operational Ticket ID: PYR-SNAR-005 Subject: Controlling Regioselectivity in 5-Substituted 2,4-Dichloropyrimidines Core Directive: The "Standard Model" & Deviations Welcome to the technical support center for pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-SNAR-005 Subject: Controlling Regioselectivity in 5-Substituted 2,4-Dichloropyrimidines

Core Directive: The "Standard Model" & Deviations

Welcome to the technical support center for pyrimidine functionalization. If you are working with 2,4-dichloro-5-substituted pyrimidines , you are dealing with a scaffold where electronic bias and steric hindrance fight for control.

The Golden Rule: C4 Dominance

In 90% of standard


 cases, the C4 position is the primary site of attack .

Why? (The Causality):

  • LUMO Coefficient: Quantum mechanical calculations consistently show the Largest Unoccupied Molecular Orbital (LUMO) coefficient is highest at C4/C6.

  • Meisenheimer Stability: Attack at C4 places the negative charge on N1 and N3. This para-like resonance delocalization is energetically superior to C2 attack, which relies on a less favorable ortho-like delocalization.

  • 5-Substituent Reinforcement:

    • 5-EWG (e.g.,

      
      , 
      
      
      
      ,
      
      
      ):
      Enhances electrophilicity at C4/C6 (ortho to the EWG).
    • 5-EDG (e.g.,

      
      , 
      
      
      
      ):
      Deactivates the ring but usually maintains C4 selectivity unless steric factors intervene.
The Exception: How to Access C2

To hit C2 selectively first, you must disrupt the standard model using steric blocking at C5, chelation control , or surrogate nucleophiles (see Advanced Protocols).

Mechanism & Logic Visualization

The following decision tree helps you select the correct conditions based on your 5-substituent and target regioisomer.

PyrimidineSelectivity Start Starting Material: 2,4-Dichloro-5-R-Pyrimidine Target Target Position? Start->Target C4 Target: C4 (Standard) Target->C4 C2 Target: C2 (Inverted) Target->C2 Cond_C4 Standard Conditions: 1.0 eq Nucleophile DIPEA, THF/DCM, 0°C C4->Cond_C4 Check_R Analyze 5-R Group C2->Check_R Result_C4 Product: 4-Substituted (Kinetic Control) Cond_C4->Result_C4 Path_EWG 5-R is EWG (NO2, CF3, F) Check_R->Path_EWG Electronic Activation Path_Steric 5-R is Bulky (TMS, t-Bu) Check_R->Path_Steric Steric Shielding Sol_TertAmine Protocol A: Tertiary Amine (In situ dealkylation) Path_EWG->Sol_TertAmine Sol_StericBlock Protocol B: Standard Amine (C4 blocked by sterics) Path_Steric->Sol_StericBlock

Caption: Decision matrix for selecting experimental conditions based on 5-substituent electronics and sterics.

Troubleshooting Guide (FAQ)

Issue 1: "I am getting a 1:1 mixture of C2 and C4 isomers."

Diagnosis: Your reaction is likely under thermodynamic control or the 5-substituent is not providing enough bias.

  • The Fix:

    • Lower the Temperature:

      
       at C4 is kinetically favored. Perform the reaction at -78°C or -40°C.
      
    • Change Solvent: Switch from polar aprotic (DMF/DMSO) to less polar solvents (THF, DCM) to exaggerate kinetic differences.

    • Check the Nucleophile: Hard nucleophiles (alkoxides) are less selective than soft nucleophiles (thiols/amines).

Issue 2: "I need to install an amine at C2, but C4 reacts first."

Diagnosis: You are fighting the electronic bias of the ring.

  • The Fix: Use the "Tertiary Amine Trojan Horse" strategy (See Protocol A).

    • Mechanism:[1][2] Tertiary amines react at the highly electrophilic C4 to form a quaternary ammonium salt. However, this is reversible or leads to non-productive pathways. Interestingly, in specific 5-EWG systems, reaction with a tertiary amine (like

      
       or N-isopropyl-N-ethyl-amine) followed by hydrolysis/dealkylation effectively yields the C2-secondary amine  product.
      
    • Alternative: Use 5-TMS-2,4-dichloropyrimidine .[3] The bulky Trimethylsilyl (TMS) group at C5 sterically shields C4/C6, forcing the nucleophile to attack C2. The TMS group can be removed later with fluoride (

      
      ).
      
Issue 3: "My 5-Fluoro-2,4-dichloropyrimidine reaction is too fast and unselective."

Diagnosis: The fluorine atom is a strong EWG and small (low steric bulk), making both C2 and C4 highly reactive.

  • The Fix:

    • Stoichiometry Control: Use exactly 0.95 equivalents of the nucleophile.

    • Slow Addition: Add the nucleophile dropwise as a dilute solution over 1 hour at -78°C.

    • Lewis Acid Additive:

      
       can sometimes coordinate to the pyrimidine nitrogens, altering the electrophilicity profile, though this requires screening.
      

Validated Experimental Protocols

Protocol A: C2-Selective Amination (The "Tertiary Amine" Route)

Best for: 5-Nitro or 5-EWG substituted pyrimidines where direct C2 attack is impossible.

Concept: Uses a tertiary amine which undergoes ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


 followed by in-situ dealkylation to deliver a secondary amine at C2.[3][4]
  • Setup: Dissolve 2,4-dichloro-5-nitropyrimidine (1.0 equiv) in

    
     or 
    
    
    
    .
  • Reagent: Add the corresponding tertiary amine (e.g.,

    
     to install 
    
    
    
    , or
    
    
    to install
    
    
    ) (3.0 equiv).
  • Reaction: Stir at 40°C for 3–12 hours.

  • Workup: The reaction often precipitates the hydrochloride salt. Wash with water and extract.

  • Result: High selectivity for the 2-amino-4-chloro product.

    • Note: This exploits a specific mechanism where the C4-ammonium species is unstable or reversible, while the C2-pathway leads to a stable product via dealkylation.

Protocol B: Standard C4-Selective

Best for: General library synthesis.

ParameterConditionReason
Solvent THF or DCMNon-polar solvents enhance kinetic control (C4 > C2).
Base DIPEA (1.1 eq)Scavenges HCl; bulky enough not to act as a nucleophile.
Temp 0°C to RTLow temp prevents thermodynamic equilibration to C2.
Concentration 0.1 MDilution avoids localized "hot spots" of high concentration.

Step-by-Step:

  • Dissolve 5-substituted-2,4-dichloropyrimidine (1.0 mmol) in THF (10 mL). Cool to 0°C.

  • Add DIPEA (1.1 mmol).

  • Add the amine nucleophile (1.0 mmol) dropwise over 10 minutes.

  • Monitor by TLC/LCMS. C4-substitution usually completes within 30 mins.

  • Critical Check: If C2-isomer appears, cool to -20°C for the next run.

Data & Reference Tables

Selectivity Trends by 5-Substituent
5-SubstituentElectronic EffectSteric EffectPredicted Major Product (Standard Cond.)
-H NeutralNoneC4 (Exclusive)
-NO2 Strong EWGLowC4 (Highly reactive)
-F Moderate EWGLowC4 (Fast, potential for mixtures)
-Me / -Et Weak EDGModerateC4 (Slower reaction)
-TMS Weak EDGHigh C2 (C4 is sterically blocked)
-OMe Strong EDGLowC4 (Deactivated ring, requires heat)

References

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.

    • Source: Journal of Organic Chemistry (2015)[5]

    • Key Finding: Use of tertiary amines to invert selectivity to C2 via in situ dealkylation.[3][4][5][6]

    • [5]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

    • Source: WuXi AppTec QM Magic Class (Chapter 29)
    • Key Finding: QM analysis of LUMO coefficients explaining C4 vs C2 preference and the effect of 5-TMS groups.
  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines.

    • Source: N
    • Key Finding: Using Pd-NHC catalysts to achieve C2-selective thiol
  • Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine.

    • Source: WuXi AppTec QM Magic Class (Chapter 48)
    • Key Finding: Use of sulfone H-bonding to direct alkoxides to the C2 position.[2]

Sources

Troubleshooting

Technical Support Center: Purification of 2,4-dichloro-5-(pyridin-2-yl)pyrimidine

Ticket ID: PUR-PYR-005 Subject: Stability issues and poor separation during chromatography of chloropyrimidines Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary & Mole...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-PYR-005 Subject: Stability issues and poor separation during chromatography of chloropyrimidines Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Molecule Profile[1]

User Issue: Researchers frequently report "vanishing" product, extensive streaking (tailing), or the isolation of a white, insoluble solid instead of the desired product during the purification of 2,4-dichloro-5-(pyridin-2-yl)pyrimidine .

Root Cause Analysis: This molecule presents a "Dual-Threat" to standard chromatography:

  • The Pyridine Nitrogen (Basic): It interacts strongly with acidic silanols (Si-OH) on silica gel, causing severe tailing and irreversible adsorption.

  • The Chloropyrimidine Core (Electrophilic): The C-Cl bonds at positions 2 and 4 are highly labile. In the presence of acidic silica and trace moisture, they undergo rapid hydrolysis to form the pyrimidinone (uracil derivative), which is the "insoluble white solid" often observed.

Immediate Directive: Do NOT use standard acidic silica without pretreatment. Do NOT use methanol in the mobile phase if avoiding nucleophilic substitution is critical.

Module 1: Pre-Purification Diagnostics (The Triage)

Before packing your column, perform these diagnostic checks to establish the stability baseline.

Diagnostic A: The "2D" TLC Stability Test

Determine if your stationary phase is destroying your compound.

  • Spot the crude reaction mixture on a standard silica TLC plate.

  • Elute with 30% EtOAc in Hexanes .

  • Do not visualize yet. Rotate the plate 90 degrees.

  • Elute again with the same solvent system.

  • Visualize (UV 254 nm):

    • Result: If all spots lie on the diagonal, the compound is stable.

    • Result: If new spots appear off-diagonal, the silica is degrading your compound during the run. Neutralization is mandatory.

Diagnostic B: Solvent Compatibility
  • Avoid Methanol: The 2- and 4-positions are susceptible to

    
     displacement by methoxide or methanol, especially if the crude mixture is still slightly acidic from 
    
    
    
    removal.
  • Recommended Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes (Hex), Toluene.

Module 2: The Purification Protocol

This protocol is designed to neutralize the stationary phase and ensure rapid elution to minimize residence time.

Step 1: Stationary Phase Neutralization

Standard silica gel has a pH of ~5.0. You must raise this to inhibit protonation of the pyridine ring.

  • Method: Slurry the silica gel in the starting mobile phase (e.g., 5% EtOAc/Hexanes) containing 1% Triethylamine (TEA) .

  • Tip: Allow the slurry to sit for 10 minutes before packing. This ensures the TEA effectively caps the active silanol sites.

Step 2: Sample Loading
  • The Risk: 2,4-dichloropyrimidines often have poor solubility in Hexanes but high solubility in DCM. Liquid loading with DCM can lead to band broadening (the "solvent effect").

  • The Fix (Celite Dry Load):

    • Dissolve crude material in minimal DCM.

    • Add Celite 545 (approx. 2x weight of crude).

    • Rotovap to dryness until a free-flowing powder is obtained.

    • Load this powder on top of the packed, neutralized silica bed.

Step 3: Mobile Phase Gradient
  • Base Solvent: Hexanes / Ethyl Acetate.

  • Modifier: Maintain 0.5% TEA throughout the gradient to prevent the "streaking" from returning as the column progresses.

  • Gradient Profile:

    • 0–5 min: 5% EtOAc (Isocratic) – Elutes non-polar impurities.

    • 5–20 min: 5%

      
       40% EtOAc.
      
    • Note: The product usually elutes between 15–25% EtOAc depending on the exact silica activity.

Workflow Visualization

The following diagram illustrates the decision logic for selecting the purification pathway.

PurificationLogic Start Crude Mixture (Post-Workup) TLC_Check Perform 2D TLC (Stability Check) Start->TLC_Check IsStable Off-Diagonal Spots? TLC_Check->IsStable Stable_No No (Stable) IsStable->Stable_No Clean Diagonal Stable_Yes Yes (Degradation) IsStable->Stable_Yes New Spots Standard_Col Standard Flash (Hex/EtOAc) Stable_No->Standard_Col Neutral_Col Neutralized Silica (1% TEA Pre-treat) Stable_Yes->Neutral_Col Load_Decision Solubility in Mobile Phase? Standard_Col->Load_Decision Neutral_Col->Load_Decision Liquid_Load Liquid Load Load_Decision->Liquid_Load High Dry_Load Celite Dry Load Load_Decision->Dry_Load Low/Poor Elution Elute with 0.5% TEA in Gradient Liquid_Load->Elution Dry_Load->Elution

Figure 1: Decision matrix for the purification of labile nitrogenous heterocycles.

Troubleshooting & FAQs

Q1: I isolated a white solid that is insoluble in DCM but soluble in water/DMSO. What is it?

  • Diagnosis: This is likely the hydrolysis product, 5-(pyridin-2-yl)uracil (or a regioisomer).

  • Cause: The column was likely run on acidic silica without TEA, or the crude material contained residual acid from the reaction (e.g.,

    
     or 
    
    
    
    ).
  • Prevention: Ensure the crude is washed with saturated

    
     prior to chromatography and use the TEA-neutralized silica method described above.
    

Q2: My product is co-eluting with a spot just below it. How do I separate them?

  • Diagnosis: The lower spot is often the mono-chlorinated byproduct or a hydrolysis intermediate.

  • Solution: Switch solvent selectivity. If using Hex/EtOAc, switch to Toluene/EtOAc (9:1) . The

    
    -
    
    
    
    interactions between toluene and the pyridine ring can often alter the retention selectivity enough to separate closely related impurities.

Q3: Can I use Alumina instead of Silica?

  • Answer: Yes. Neutral Alumina (Brockmann Activity III) is an excellent alternative if the compound remains unstable on silica. Alumina is less acidic and often resolves basic heterocycles better without the need for amine modifiers. However, it is more expensive and has lower loading capacity.

Q4: Why avoid Methanol?

  • Mechanism: The C2 and C4 positions of the pyrimidine are electron-deficient. Methanol is a nucleophile. On a column, especially if slightly basic (TEA) or acidic, methanol can slowly displace the chloride (

    
     reaction), converting your dichloro-product into a methoxy-chloro derivative.
    
  • Rule: Use DCM/EtOAc if you need higher polarity, not DCM/MeOH.

Quantitative Data: Solvent Strength & Rf Values

Table 1: Typical Retention Factors (Rf) on Silica Gel (Neutralized)

Solvent SystemRf (Product)Rf (Impurity: Hydrolysis)Comments
20% EtOAc / Hex 0.350.05Recommended for Flash
50% DCM / Hex0.250.00Good solubility, band broadening possible
5% MeOH / DCM0.800.40Risk of side reaction (SNAr)
100% Toluene0.150.00Excellent separation of non-polar byproducts

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for solvent and stationary phase selection).

  • Li, J. J. (2010). Name Reactions in Heterocyclic Chemistry II. Wiley. (Context on chlorination of uracils using POCl3 and subsequent handling).

  • Teledyne ISCO. (2022). Flash Chromatography Guide: Purifying Basic Compounds. (Technical note on using amine modifiers to prevent tailing).

  • Biotage. (2024). The Flash Purification Blog: Strategies for Purifying Acid-Sensitive Compounds.

Disclaimer: This guide assumes the user is trained in standard chemical safety protocols. Always handle chlorinated heterocycles in a fume hood due to potential toxicity and sensitization risks.

Optimization

Technical Support Center: Stability of 2,4-dichloro-5-(pyridin-2-yl)pyrimidine

Product Category: Heterocyclic Building Blocks / Kinase Inhibitor Intermediates Document Type: Technical Guide & Troubleshooting Manual Version: 2.1 (Current) Executive Summary: Chemical Profile & Stability 2,4-dichloro-...

Author: BenchChem Technical Support Team. Date: February 2026

Product Category: Heterocyclic Building Blocks / Kinase Inhibitor Intermediates Document Type: Technical Guide & Troubleshooting Manual Version: 2.1 (Current)

Executive Summary: Chemical Profile & Stability

2,4-dichloro-5-(pyridin-2-yl)pyrimidine is a highly electrophilic heteroaryl halide commonly used as a scaffold in the synthesis of kinase inhibitors. Its reactivity is defined by the electron-deficient pyrimidine ring, further activated by the electron-withdrawing pyridin-2-yl substituent at the C5 position.

  • Primary Stability Warning: This compound is unstable in basic aqueous conditions . It undergoes rapid nucleophilic aromatic substitution (

    
    ) with hydroxide ions (hydrolysis), leading to the formation of hydroxypyrimidines (pyrimidinones).
    
  • Regioselectivity: Under standard basic conditions (e.g., NaOH,

    
    ), the C4-chloride  is the primary site of attack due to the electronic activation from the para-nitrogen (N1) and the ortho-C5-pyridyl group.
    
  • Storage: Must be stored under inert atmosphere (Argon/Nitrogen) at -20°C. Exposure to atmospheric moisture can lead to slow degradation.

Technical Deep Dive: Mechanism of Instability

The Degradation Pathway (Hydrolysis)

In the presence of base (OH⁻), the molecule undergoes hydrolysis. The reaction proceeds via a Meisenheimer complex intermediate.[1] The C4 position is generally more electrophilic than C2 in 5-substituted-2,4-dichloropyrimidines when the substituent is electron-withdrawing (like pyridin-2-yl).

Key Degradation Products:

  • Primary Product: 2-chloro-5-(pyridin-2-yl)pyrimidin-4-ol (often exists as the pyrimidin-4(3H)-one tautomer).

  • Secondary Product: 2,4-dihydroxy-5-(pyridin-2-yl)pyrimidine (formed upon prolonged exposure or high temperatures).

Visualization of Degradation Pathway

The following diagram illustrates the primary hydrolysis pathway in basic media.

HydrolysisPathway cluster_legend Legend Start 2,4-dichloro-5- (pyridin-2-yl)pyrimidine Transition Meisenheimer Complex Start->Transition + OH- OH OH- (Base) Product1 Major Product: 2-chloro-4-hydroxy-5- (pyridin-2-yl)pyrimidine Transition->Product1 Fast (C4 Attack) Product2 Minor Product: 4-chloro-2-hydroxy-5- (pyridin-2-yl)pyrimidine Transition->Product2 Slow (C2 Attack) Final 2,4-dihydroxy-5- (pyridin-2-yl)pyrimidine Product1->Final + OH- / Heat Product2->Final + OH- / Heat Stable Stable Unstable/Intermediate Unstable/Intermediate

Figure 1: Hydrolysis pathway showing the preferential attack at the C4 position leading to the mono-hydroxy impurity.

Troubleshooting Guide & FAQs

Scenario 1: "My reaction mixture turned cloudy/yellow immediately after adding base."

Diagnosis: Rapid Hydrolysis.

  • Cause: Adding a strong base (like NaOH or NaH) to the pyrimidine before the intended nucleophile (amine/thiol) is present allows OH⁻ or moisture to compete for the electrophilic center.

  • Solution:

    • Order of Addition: Always mix your nucleophile (amine) with the base first, then add the chloropyrimidine.

    • Solvent Choice: Switch to anhydrous aprotic solvents (THF, DMF, DCM). Avoid water/alcohol mixtures if possible.

    • Temperature: Perform the addition at 0°C or -78°C to suppress side reactions.

Scenario 2: "I see two spots on TLC/LCMS with the same mass (M+Nucleophile)."

Diagnosis: Regioisomer Formation (C2 vs C4 substitution).

  • Cause: While C4 is preferred, the C2 position is also reactive, especially if the C5-pyridyl group provides steric hindrance or if the nucleophile is small.

  • Solution:

    • To favor C4: Use a non-polar solvent and lower temperature.

    • To favor C2: This is difficult with this substrate directly. Often requires blocking C4 or using specific Lewis acid catalysts (e.g., ZnCl₂).

Scenario 3: "The compound degrades during workup."

Diagnosis: Basic Extraction Sensitivity.

  • Cause: Washing the organic layer with strong basic aqueous solutions (e.g., 1M NaOH) to remove excess acid/phenols can hydrolyze the remaining chloride.

  • Solution: Use milder bases for workup, such as Saturated

    
     or dilute 
    
    
    
    . Keep the contact time with the aqueous phase minimal and cold.

Experimental Protocols

Protocol A: Stability Assessment Assay

Use this protocol to verify if your specific batch or reaction condition is causing degradation.

Materials:

  • Test Compound: 2,4-dichloro-5-(pyridin-2-yl)pyrimidine (1 mg)

  • Solvent: DMSO (1 mL)

  • Buffer: Phosphate buffer (pH 7.4) and Borate buffer (pH 10.0)

  • Analysis: HPLC-UV (254 nm) or LC-MS.

Procedure:

  • Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO.

  • Preparation:

    • Sample A (Control): 50 µL Stock + 950 µL Acetonitrile.

    • Sample B (Neutral): 50 µL Stock + 950 µL PBS (pH 7.4).

    • Sample C (Basic): 50 µL Stock + 950 µL Borate Buffer (pH 10).

  • Incubation: Vortex and let stand at Room Temperature (25°C).

  • Sampling: Inject 10 µL of each sample into HPLC at T=0, T=1h, and T=4h.

  • Analysis: Measure the Area% of the parent peak vs. the emergence of a more polar peak (hydrolysis product).

Expected Results (Data Table):

Time PointpH 7.4 (Neutral) % RemainingpH 10.0 (Basic) % RemainingObservation
T=0 h >99%>98%Clear solution
T=1 h >98%~85%Slight yellowing in base
T=4 h >95%<60%Significant degradation peak
Protocol B: Controlled Nucleophilic Substitution (Mitigating Hydrolysis)

Recommended procedure for reacting this scaffold with an amine (


).
  • Dissolve 1.0 eq of 2,4-dichloro-5-(pyridin-2-yl)pyrimidine in anhydrous THF (0.1 M).

  • Cool the solution to 0°C under Nitrogen/Argon.

  • Prepare a separate solution of the Amine (1.1 eq) and DIPEA (1.2 eq) in THF.

  • Add the amine/base mixture dropwise to the pyrimidine solution over 15 minutes.

    • Note: Adding the pyrimidine to the base often leads to double substitution or hydrolysis.

  • Monitor by TLC/LCMS. If C4-selectivity is low, lower temperature to -20°C.

Decision Tree: Reaction Optimization

Use this logic flow to determine the best conditions for your synthesis.

OptimizationTree Start Start Synthesis: Add Nucleophile CheckBase Is Aqueous Base Required? Start->CheckBase NoAq Use Anhydrous Organic Base (DIPEA, TEA, NaH) CheckBase->NoAq No YesAq Use Biphasic System (DCM/Water + Phase Transfer Cat.) CheckBase->YesAq Yes (High Risk) CheckSelectivity Is Regioselectivity Critical (C4 vs C2)? NoAq->CheckSelectivity YesAq->CheckSelectivity HighSel Low Temp (-20°C to 0°C) Slow Addition CheckSelectivity->HighSel Yes LowSel Room Temp or Reflux (Accept Mixture) CheckSelectivity->LowSel No

Figure 2: Decision tree for optimizing reaction conditions to minimize hydrolysis and maximize regioselectivity.

References

  • Regioselective Control of SNAr on 2,4-Dichloropyrimidines

    • Source: Lee, M. et al. (2015).[2] The Journal of Organic Chemistry.

    • Relevance: Establishes the general rule that C5-EWG substituted 2,4-dichloropyrimidines favor C4 substitution, but tertiary amines can shift selectivity.
    • [2]

  • QM Analysis of Regioselectivity in Dichloropyrimidines

    • Source: WuXi AppTec Biology. (2021). QM Magic Class | Chapter 29.
    • Relevance: Provides quantum mechanical explanation (LUMO coefficients) for why C4 is generally more reactive than C2 in these systems.
  • General Reactivity of Chloropyrimidines

    • Source: NIST Chemistry WebBook.[3]

    • Relevance: Standard chemical data and hydrolysis risks for 2,4-dichloropyrimidine deriv
  • Synthesis of Kinase Inhibitors via 2,4-Dichloropyrimidine Scaffolds

    • Source: N
    • Relevance: Discusses the application of these intermediates in drug discovery and the necessity of controlling SNAr regioselectivity.

Sources

Reference Data & Comparative Studies

Validation

NMR Characterization Guide: 2,4-Dichloro-5-(pyridin-2-yl)pyrimidine

Executive Summary Compound Class: Halogenated Heterobiaryl Scaffold Primary Application: Kinase Inhibitor Intermediate (e.g., CDK, LRRK2 inhibitors) CAS Registry Number: (Intermediate status; often referenced via precurs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Class: Halogenated Heterobiaryl Scaffold Primary Application: Kinase Inhibitor Intermediate (e.g., CDK, LRRK2 inhibitors) CAS Registry Number: (Intermediate status; often referenced via precursors like CAS 36082-50-5)[1][2]

This guide provides a technical roadmap for the Nuclear Magnetic Resonance (NMR) characterization of 2,4-dichloro-5-(pyridin-2-yl)pyrimidine . As a critical intermediate in the synthesis of ATP-competitive inhibitors, its purity and structural integrity are paramount. This document compares the target molecule against its synthetic precursor (5-bromo-2,4-dichloropyrimidine ) and evaluates solvent-dependent shift behaviors to ensure precise identification.

Structural Analysis & Theoretical Shifts

The molecule consists of an electron-deficient pyrimidine ring linked at the C5 position to a pyridine ring. The electronegativity of the chlorine atoms at C2 and C4, combined with the nitrogen-rich heterocycles, creates a distinct deshielding environment.

Diagnostic Proton Signatures
  • Pyrimidine H6 (Singlet): The most critical diagnostic peak. It typically appears as a sharp singlet in the downfield region (δ 8.9 – 9.2 ppm ). Its integration (1H) relative to the pyridine protons confirms the 1:1 coupling ratio.

  • Pyridine Ring (4 Protons):

    • H6' (Doublet): Deshielded by the adjacent nitrogen (δ ~8.6 – 8.8 ppm ).

    • H3', H4', H5': Characteristic splitting pattern (d, t, m) in the aromatic region (δ 7.3 – 8.2 ppm ).

Graphviz Diagram: Structural Connectivity & HMBC Correlations

The following diagram illustrates the key Heteronuclear Multiple Bond Coherence (HMBC) correlations used to verify the C5-C2' biaryl linkage.

NMR_Connectivity cluster_legend Legend Pyrim_H6 Pyrimidine H6 (Singlet, ~9.0 ppm) C5_Link C5 Quaternary (Linkage Site) Pyrim_H6->C5_Link HMBC (3J) Pyridine_C2 Pyridine C2' (Ipso Carbon) Pyrim_H6->Pyridine_C2 HMBC (3J - Key Link) Pyridine_H3 Pyridine H3' (Doublet, ~7.8-8.2 ppm) Pyridine_H3->C5_Link HMBC (3J) key Blue: Proton Signal | Red: Carbon Signal | Green: Neighbor Proton

Caption: Figure 1. Key HMBC correlations establishing the biaryl bond between Pyrimidine C5 and Pyridine C2'.

Comparative Analysis: Product vs. Precursor

To validate the synthesis (typically a Stille or Suzuki coupling), one must demonstrate the loss of the bromine atom and the incorporation of the pyridine ring.

Table 1: Comparative 1H NMR Data (CDCl3, 400 MHz)
FeaturePrecursor: 5-Bromo-2,4-dichloropyrimidineProduct: 2,4-Dichloro-5-(pyridin-2-yl)pyrimidineStatus
Pyrimidine H6 δ 8.65 (s, 1H) δ 9.05 (s, 1H) Diagnostic Shift
Pyridine Protons Absentδ 7.30 - 8.80 (m, 4H)Confirmation of Coupling
Total Integration 1 Proton5 ProtonsStoichiometry Check
Reaction Monitoring Starting MaterialProductDisappearance of 8.65 ppm signal

Expert Insight: The downfield shift of the Pyrimidine H6 (from ~8.65 to ~9.05 ppm) is caused by the anisotropic effect of the newly added pyridine ring and the extended conjugation. If the signal remains at 8.65 ppm, the coupling has failed.

Experimental Protocols

A. Sample Preparation (Standardized)
  • Mass: Weigh 5–10 mg of the purified solid.

  • Solvent Selection:

    • CDCl3 (Chloroform-d): Preferred for initial purity checks. Provides sharp signals and minimal water interference.

    • DMSO-d6: Use if solubility in CDCl3 is poor or to observe exchangeable protons in subsequent derivatives (e.g., after amination). Note: Signals will shift downfield by ~0.2-0.5 ppm in DMSO compared to CDCl3.

  • Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

  • Filtration: Filter the solution through a cotton plug within a glass pipette to remove suspended inorganic salts (e.g., Pd catalyst residues, boronic acid salts) which can broaden lines.

B. Instrument Parameters
  • Frequency: 400 MHz minimum (600 MHz preferred for resolving pyridine multiplets).

  • Pulse Sequence: Standard 1H (zg30).

  • Relaxation Delay (D1): Set to ≥ 2.0 seconds to ensure accurate integration of the isolated H6 singlet relative to the clustered aromatic protons.

  • Scans (NS): 16–64 scans are sufficient for >95% purity samples.

C. Workflow Visualization

Workflow Start Crude Reaction Mixture Workup Workup: EtOAc/Water Extraction Dry over Na2SO4 Start->Workup TLC TLC Check (Visualize under UV 254nm) Workup->TLC Purification Flash Chromatography (Hexane/EtOAc) TLC->Purification NMR_Prep NMR Sample Prep (CDCl3, Filtered) Purification->NMR_Prep Analysis 1H NMR Acquisition NMR_Prep->Analysis Decision H6 Signal > 8.9 ppm? Analysis->Decision Release Batch Release Batch Decision->Release Batch Yes Reprocess Reprocess Decision->Reprocess No (SM present)

Caption: Figure 2. Quality control workflow for the isolation and characterization of the target intermediate.

Troubleshooting & Expert Tips

  • Rotamers: Unlike amide-containing pyrimidines, this biaryl system typically does not show rotamers at room temperature. Broadening usually indicates paramagnetic impurities (Pd residues).

  • Hydrolysis: If a broad singlet appears around 10–12 ppm, moisture may have hydrolyzed one of the chlorides to a hydroxyl group (forming a pyrimidinone tautomer). Ensure solvents are anhydrous.

  • Regioselectivity: In subsequent nucleophilic aromatic substitutions (SNAr), the C4-chloride is generally more reactive than the C2-chloride. NMR monitoring of the next step should focus on the shift of the H6 proton and the loss of symmetry if identical nucleophiles were used.

References

  • Synthesis of 5-Bromo-2,4-dichloropyrimidine (Precursor Data)

    • Source: PrepChem.com
    • Title: Preparation of 5-bromo-2,4-dichloropyrimidine[3][4]

    • URL:[Link]

  • Reactivity of 5-Substituted Pyrimidines (Suzuki Coupling Context)

    • Source: BenchChem
    • Title: A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine[5]

  • Pyridine-Pyrimidine Scaffold Applications (Kinase Inhibitors)

    • Source: Journal of Medicinal Chemistry (via PubMed)
    • Title: Discovery and SARs of 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives[6]

    • URL:[Link]

  • General NMR Shifts for Chlorinated Pyrimidines

    • Source: ChemicalBook (Spectral Data)[7]

    • Title: 2,4-Dichloropyrimidine NMR Spectrum[7]

Sources

Comparative

A Comparative Guide to the Biological Activity of 5-(pyridin-2-yl)pyrimidine Kinase Inhibitors: A Focus on KRAS G12C

This guide provides an in-depth comparative analysis of kinase inhibitors featuring the 5-(pyridin-2-yl)pyrimidine scaffold. We will focus on the most clinically significant examples of this class: the covalent inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of kinase inhibitors featuring the 5-(pyridin-2-yl)pyrimidine scaffold. We will focus on the most clinically significant examples of this class: the covalent inhibitors of KRAS G12C, Sotorasib and Adagrasib. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons of performance supported by experimental data, detailed methodologies, and an exploration of the causality behind experimental choices.

Introduction: The Pyridopyrimidine Scaffold and the "Undruggable" KRAS

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors due to its structural resemblance to the purine core of ATP.[1] This allows it to serve as an effective "hinge-binder" in the ATP-binding pocket of many kinases.[2] By modifying substitutions at various positions, medicinal chemists can achieve potent and selective inhibition of specific kinase targets. The pyrido[2,3-d]pyrimidine core, a fusion of pyridine and pyrimidine rings, has proven particularly fruitful, leading to inhibitors of targets like FGFR, PDGFR, and EGFR.[3][4]

For decades, the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein was considered "undruggable."[5] As a small GTPase, it lacks a deep, well-defined pocket for small molecules to bind with high affinity.[6] However, the discovery that the specific mutation of glycine to cysteine at codon 12 (G12C) creates a novel, druggable pocket for covalent inhibitors has revolutionized the field.[7] This mutation is a key oncogenic driver in a significant subset of cancers, including approximately 13% of non-small cell lung cancers (NSCLC).[7][8] Sotorasib (AMG 510) and Adagrasib (MRTX849), both built upon a pyridopyrimidine-related core, are pioneering drugs that exploit this unique cysteine residue.[7][8]

Mechanism of Action: Covalently Silencing an Oncogenic Driver

Under normal physiological conditions, KRAS acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state to regulate signaling pathways crucial for cell growth and survival, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways.[5][9] The G12C mutation impairs the intrinsic GTP hydrolysis activity of KRAS, trapping it in the "on" state and leading to constitutive, uncontrolled downstream signaling that drives tumor proliferation.[7]

Sotorasib and Adagrasib are mechanism-based inhibitors designed to specifically and irreversibly bind to the thiol group of the mutant cysteine-12 residue.[8] This covalent bond is formed within the Switch-II pocket, which is accessible only when KRAS G12C is in its inactive, GDP-bound state.[10] By forming this permanent adduct, the inhibitors lock the protein in its inactive conformation, preventing the exchange of GDP for GTP and effectively shutting down the aberrant oncogenic signaling cascade.[5][10]

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK KRAS_GDP KRAS G12C (Inactive-GDP) RTK->KRAS_GDP SOS1/SHP2 KRAS_GTP KRAS G12C (Active-GTP) KRAS_GDP->KRAS_GTP GTP KRAS_GTP->KRAS_GDP GAP (Impaired) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K Inhibitor Sotorasib / Adagrasib Inhibitor->KRAS_GDP Covalent Binding MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: KRAS G12C signaling pathway and inhibitor mechanism.

Comparative Analysis: Sotorasib vs. Adagrasib

While both drugs share the same fundamental mechanism, differences in their chemical structure lead to distinct pharmacokinetic properties, clinical efficacy, and safety profiles.

Preclinical Performance

Direct head-to-head preclinical comparisons are limited, but available data show both compounds are highly potent in vitro.

InhibitorTargetAssay TypeIC50Cell Line IC50 (Viability)Reference
Sotorasib KRAS G12CNucleotide Exchange8.88 nM4 - 32 nM[11][12]
Adagrasib KRAS G12CBiochemical AssayN/APotent Inhibition Reported[11]
Note: A specific biochemical IC50 for Adagrasib was not readily available in the compared literature, though its high potency is well-established.

Adagrasib has been noted for its longer half-life and ability to penetrate the central nervous system (CNS), which is a common site of metastasis for NSCLC.[6][8]

Clinical Efficacy in NSCLC

Clinical trial data provides the most robust comparison. The pivotal trials for these drugs were CodeBreaK 100/200 for Sotorasib and KRYSTAL-1/12 for Adagrasib.

MetricSotorasib (CodeBreaK 200)Adagrasib (KRYSTAL-12)Reference
Objective Response Rate (ORR) 28.1%42.9% (KRYSTAL-1)[9][13]
Median Progression-Free Survival (PFS) 5.6 months6.5 months (KRYSTAL-1)[9][13]
Median Overall Survival (OS) 10.6 months12.6 months (KRYSTAL-1)[9][13]
Median Duration of Response (DOR) 8.6 months8.5 months (KRYSTAL-1)[13]

Matching-adjusted indirect comparisons (MAICs) have been conducted to account for differences in trial populations. These analyses suggest comparable efficacy overall, with some data indicating a potential PFS advantage for Sotorasib in patients with baseline brain metastases.[14][15]

Safety and Tolerability

Both inhibitors have manageable but distinct safety profiles. Gastrointestinal issues (diarrhea, nausea) and hepatotoxicity (elevated liver enzymes) are common to both.[13] Adagrasib has also been associated with QTc prolongation, a change in the heart's electrical activity.[8] Sotorasib has shown a generally more favorable safety profile with lower rates of severe treatment-related adverse events in comparative analyses.[14][15]

Experimental Protocols: A Guide to Characterization

The following protocols represent standard, robust methodologies for evaluating the biological activity of kinase inhibitors like Sotorasib and Adagrasib. The inclusion of appropriate controls is critical for data integrity.

Biochemical Kinase Inhibition Assay (Luminescence-based)

Causality: This assay is the foundational step to determine if a compound directly inhibits the target kinase's enzymatic activity and to quantify its potency (IC50). A luminescence-based format, such as ADP-Glo™, is chosen for its high sensitivity, broad dynamic range, and scalability for high-throughput screening.

Protocol:

  • Reagent Preparation: Prepare assay buffer, kinase (recombinant KRAS G12C), substrate (GDP), and ATP at 2x final concentrations. Prepare a serial dilution of the test inhibitor (e.g., Sotorasib) and a positive control (a known pan-kinase inhibitor) in DMSO, then dilute in assay buffer.

  • Enzyme/Inhibitor Pre-incubation: In a 384-well plate, add 5 µL of the inhibitor dilution or DMSO vehicle control. Add 5 µL of the 2x kinase solution to each well.

  • Incubation: Gently mix and incubate for 15-20 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Add 10 µL of the 2x substrate/ATP mix to initiate the kinase reaction.

  • Reaction Incubation: Incubate for 60 minutes at 30°C. The duration should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption in vehicle control wells).

  • Signal Generation (Part 1): Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation (Part 2): Add 40 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence on a plate reader.

  • Data Analysis: Normalize the data using "no enzyme" (100% inhibition) and "DMSO vehicle" (0% inhibition) controls. Plot the percentage of inhibition against the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Cell-Based Phospho-ERK Inhibition Assay (Western Blot)

Causality: After confirming biochemical potency, it is essential to verify that the inhibitor can penetrate the cell membrane and engage its target in a complex cellular environment. Measuring the phosphorylation of a direct downstream effector, like ERK, provides a pharmacodynamic readout of target inhibition. Western blotting is a reliable, semi-quantitative method for this purpose.

Western_Blot_Workflow cluster_prep Cell Prep & Treatment cluster_protein Protein Analysis cluster_detection Detection c1 Seed KRAS G12C mutant cells c2 Incubate 24h c1->c2 c3 Treat with Inhibitor (Dose-Response) c2->c3 c4 Incubate (e.g., 2h) c3->c4 p1 Lyse cells & Quantify Protein c4->p1 p2 SDS-PAGE Separation p1->p2 p3 Transfer to PVDF Membrane p2->p3 p4 Block Membrane p3->p4 d1 Incubate with Primary Ab (p-ERK) p4->d1 d2 Incubate with Secondary Ab (HRP) d1->d2 d3 Add ECL Substrate d2->d3 d4 Image & Quantify d3->d4 re_probe Re-probe for Total ERK & Loading Control d4->re_probe

Sources

Validation

A Comparative Guide to the Crystal Structure Analysis of 5-(Pyridin-2-yl) Substituted Pyrimidines

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of the crystal structure analysis of 5-(pyridin-2-yl) substituted pyrimidines. As a class of compounds...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the crystal structure analysis of 5-(pyridin-2-yl) substituted pyrimidines. As a class of compounds with significant potential in medicinal chemistry, understanding their solid-state structures is paramount for rational drug design and development.[1][2] This document moves beyond a simple recitation of methods to offer a comparative analysis, grounded in experimental data, to elucidate the nuanced interplay of substituent effects on crystal packing and intermolecular interactions.

The Significance of Crystal Structure in Drug Development

The three-dimensional arrangement of molecules in a crystal lattice dictates crucial physicochemical properties of an active pharmaceutical ingredient (API), including solubility, stability, and bioavailability. For 5-(pyridin-2-yl) pyrimidines, a scaffold present in molecules targeting a range of biological processes, a thorough understanding of their crystal structure provides invaluable insights into their structure-activity relationships (SAR).[2][3]

Core Methodology: Single-Crystal X-ray Diffraction

The definitive method for elucidating the atomic-level structure of crystalline materials is single-crystal X-ray diffraction (SCXRD).[4] This technique provides precise information on bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing.[4]

Below is a generalized, yet critical, workflow for the crystal structure determination of 5-(pyridin-2-yl) substituted pyrimidines.

SCXRD_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of Derivative purification Purification synthesis->purification e.g., Column Chromatography crystallization Recrystallization purification->crystallization High Purity is Crucial mounting Crystal Mounting crystallization->mounting Select High-Quality Crystal data_collection Data Collection mounting->data_collection e.g., Mo Kα radiation solve Structure Solution data_collection->solve e.g., Direct Methods refine Refinement solve->refine Least-Squares Minimization validate Validation & Analysis refine->validate CIF & Hirshfeld Analysis

Figure 1: A generalized workflow for the single-crystal X-ray diffraction analysis of small molecules.

Experimental Protocol: From Powder to Structure

Synthesis: The synthesis of 5-(pyridin-2-yl) pyrimidine derivatives can be achieved through various organic synthesis methodologies. For instance, a common route involves the reaction of a substituted amidine with an appropriate α,β-unsaturated carbonyl compound.[5]

Crystallization: Growing high-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical and often determined empirically.

Detailed Protocol for Slow Evaporation:

  • Solvent Selection: Screen a range of solvents in which the compound has moderate solubility. Common choices for pyrimidine derivatives include ethanol, methanol, acetonitrile, and ethyl acetate.

  • Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent at room temperature. Gentle heating can be used to dissolve the compound, followed by cooling to room temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap, and pierce the cap with a needle to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent.

Data Collection and Refinement: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected. The resulting diffraction pattern is used to solve and refine the crystal structure using specialized software.

Comparative Crystal Structure Analysis

Table 1: Comparative Crystallographic Data

Parameter5-Phenyl-2-(4-pyridyl)pyrimidine[5]
Formula C₁₅H₁₁N₃
Crystal System Triclinic
Space Group P-1
a (Å) 9.2813 (5)
b (Å) 9.3609 (5)
c (Å) 13.9001 (7)
α (°) 71.462 (2)
β (°) 86.957 (2)
γ (°) 75.788 (3)
Volume (ų) 1109.54 (10)
Z 4
Dihedral Angle (Phenyl-Pyridine) 53.48 (5)° and 50.80 (5)°

Data obtained from the crystallographic information file (CIF) of the published structure.

Intermolecular Interactions: The Driving Force of Crystal Packing

The crystal packing of 5-(pyridin-2-yl) pyrimidine derivatives is governed by a network of non-covalent interactions, including hydrogen bonds, π-π stacking, and van der Waals forces.

In the case of 5-phenyl-2-(4-pyridyl)pyrimidine, weak intermolecular C-H···N hydrogen bonds are observed, which link the molecules into one-dimensional chains.[5] Additionally, the crystal structure is stabilized by weak C-H···π interactions.[5] The dihedral angles between the phenyl and pyridine rings are significant, at 53.48 (5)° and 50.80 (5)° for the two independent molecules in the asymmetric unit, indicating a non-planar conformation.[5]

Visualization of Intermolecular Interactions with Hirshfeld Surface Analysis:

A powerful tool for visualizing and quantifying intermolecular interactions is Hirshfeld surface analysis.[6][7] This method maps the electron distribution of a molecule within a crystal to identify regions of close contact with neighboring molecules.

Hirshfeld_Analysis cluster_input Input cluster_process Hirshfeld Surface Calculation cluster_output Output & Interpretation cif Crystallographic Information File (CIF) hirshfeld Generate Hirshfeld Surface cif->hirshfeld fingerprint Generate 2D Fingerprint Plot hirshfeld->fingerprint dnorm d_norm Surface (Identifies close contacts) hirshfeld->dnorm shape_index Shape Index (Visualizes π-π stacking) hirshfeld->shape_index fp_plot Fingerprint Plot (Quantifies interaction types) fingerprint->fp_plot

Figure 2: A flowchart illustrating the process of Hirshfeld surface analysis for visualizing intermolecular interactions.

The red spots on a d_norm surface highlight close intermolecular contacts, which are crucial for understanding the dominant interactions in the crystal packing. The 2D fingerprint plot provides a quantitative summary of the different types of intermolecular contacts. For example, a high percentage of H···H contacts suggests the importance of van der Waals interactions, while distinct "wings" in the plot can indicate the presence of C-H···π interactions.[8]

Alternative and Complementary Analytical Techniques

While SCXRD provides the definitive solid-state structure, other techniques offer valuable complementary information about the molecule's properties in different states.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized compounds in solution.[9][10] Advanced NMR techniques, such as NOESY, can provide information about the solution-state conformation, which can be compared with the solid-state conformation determined by X-ray crystallography.[11]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[9][12] Shifts in the vibrational frequencies of key functional groups can provide clues about their involvement in hydrogen bonding in the solid state.[12]

Thermal Analysis
  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): TGA provides information on the thermal stability of the compound and can indicate the presence of solvates.[8][13][14][15] DSC can be used to determine the melting point and detect polymorphic transitions.[13][14]

Table 2: Comparison of Analytical Techniques

TechniqueInformation ProvidedStateThroughput
Single-Crystal X-ray Diffraction Precise 3D atomic arrangement, bond lengths/angles, intermolecular interactions.Solid (Single Crystal)Low
Powder X-ray Diffraction Crystal system, unit cell parameters, phase purity.Solid (Powder)High
NMR Spectroscopy Chemical structure, connectivity, solution-state conformation.SolutionHigh
IR Spectroscopy Presence of functional groups, information on hydrogen bonding.Solid/LiquidHigh
Thermal Analysis (TGA/DSC) Thermal stability, melting point, phase transitions, presence of solvates.SolidHigh

Conclusion

The crystal structure analysis of 5-(pyridin-2-yl) substituted pyrimidines is a critical component of their development as potential therapeutic agents. Single-crystal X-ray diffraction, as the gold standard, provides unparalleled detail of the solid-state structure. However, a comprehensive understanding requires a multi-faceted approach, integrating spectroscopic and thermal analysis techniques. The comparative analysis of crystal structures, even among closely related isomers, reveals the subtle yet significant influence of substituent placement on molecular conformation and crystal packing. Future work should focus on the systematic synthesis and crystallographic analysis of a series of 5-(pyridin-2-yl) pyrimidines to build a more comprehensive structure-property relationship database for this important class of compounds.

References

  • Baluja, S., Bhalodia, R., Gajera, R., Bhatt, M., & Bhesaniya, K. (2019). Thermal analysis of some novel pyrimidine derivatives. Revista Colombiana de Ciencias Químico-Farmacéuticas, 48(2), 436-454.
  • Baluja, S., Bhalodia, R., Gajera, R., Bhatt, M., & Bhesaniya, K. (2019). Thermal analysis of some novel pyrimidine derivatives. ResearchGate. Available at: [Link]

  • [No Author]. (n.d.). 5-Phenyl-2-(4-pyridyl)pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 64(5), o584. Available at: [Link]

  • [No Author]. (n.d.). Crystal structure and Hirshfeld surface analysis of 6-amino-8-phenyl-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrimidine-7,9-dicarbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 1), 104-109. Available at: [Link]

  • [No Author]. (n.d.). Crystal structure of bis{5-(4-chlorophenyl)-3-[6-(1H-pyrazol-1-yl)pyridin-2-yl]. Acta Crystallographica Section E: Crystallographic Communications, E81(1), 5-10. Available at: [Link]

  • [No Author]. (n.d.). Crystal structure and Hirshfeld surface analysis of 3-(4-fluorophenyl)-2-formyl-7-methylimidazo[1,2-a]pyridin-1-ium chloride monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1221-1226. Available at: [Link]

  • [No Author]. (n.d.). shows the TGA thermogram of a single pyrimidine compound SSN-1. Various... ResearchGate. Available at: [Link]

  • [No Author]. (n.d.). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5003. Available at: [Link]

  • [No Author]. (n.d.). Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders. Future Medicinal Chemistry, 12(13), 1205-1221. Available at: [Link]

  • [No Author]. (n.d.). Synthesis, reactions, and applications of pyrimidine derivatives. ResearchGate. Available at: [Link]

  • [No Author]. (n.d.). IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Available at: [Link]

  • [No Author]. (n.d.). Crystal structure, Hirshfeld surface analysis, intermolecular interaction energies, energy frameworks and DFT calculations of 4-amino-1-(prop-2-yn-1-yl)pyrimidin-2(1H). IUCrData, 6(5), x210515. Available at: [Link]

  • [No Author]. (n.d.). 5-(4-Chlorophenyl)pyrimidine-2-thiol. MySkinRecipes. Available at: [Link]

  • [No Author]. (n.d.). 2,4-Pyrimidinediamine, 5-(4-chlorophenyl)-6-ethyl-, hydrochloride (1:1). PubChem. Available at: [Link]

  • Reviriego, F., Delgado-Martínez, P., Torralba, M. C., Claramunt, R. M., Alkorta, I., & Elguero, J. (2026). The structure of N-(5-aminopyrimidin-2-yl)-N-methyl-2-methoxymethylaniline in solid state (X-ray crystallography) and in solution (NMR) and determination of its protonation site. Journal of Molecular Structure, 1351(Part 1), 144176.
  • [No Author]. (n.d.). N-(Pyrimidin-5-ylmethyl)pyridin-2-amine. PubChem. Available at: [Link]

  • [No Author]. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 22(11), 1888. Available at: [Link]

  • [No Author]. (n.d.). Synthesis, Crystallographic Structure, Hirshfeld Surface Analysis, Drug-likeness Properties and Molecular Docking Studies of New Oxime-pyridine Compounds. Acta Chimica Slovenica, 68(1), 88-101. Available at: [Link]

  • [No Author]. (n.d.). Crystal structure and Hirshfeld surface analysis of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine. IUCrData, 6(5), x210499. Available at: [Link]

  • [No Author]. (n.d.). About Single X-ray Diffraction. University of Waterloo. Available at: [Link]

  • [No Author]. (n.d.). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. International Journal of Innovative Research in Science, Engineering and Technology, 3(3). Available at: [Link]

  • [No Author]. (n.d.). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate. Available at: [Link]

  • Lachicotte, R. J. (n.d.). How to Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Available at: [Link]

  • [No Author]. (n.d.). 2-Iodopyridin-3-yl acetate. Molbank, 2026(1), M135. Available at: [Link]

  • [No Author]. (n.d.). Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide. ResearchGate. Available at: [Link]

  • [No Author]. (n.d.). Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry. Available at: [Link]

  • [No Author]. (n.d.). 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors: Synthesis, SAR Analysis, X-ray Crystallography, and Biological Activity. ResearchGate. Available at: [Link]

  • [No Author]. (n.d.). Growing X-ray quality single crystals reliably and consistently. Technobis. Available at: [Link]

  • [No Author]. (n.d.). How to Grow Single Crystals for X-ray Analysis by Solution Crystallisation. ResearchGate. Available at: [Link]

  • [No Author]. (n.d.). Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. Current Medicinal Chemistry, 25(30), 3564-3581. Available at: [Link]

  • [No Author]. (n.d.). Single-crystal quality data from polycrystalline samples: finding the needle in the haystack. IUCrJ, 10(Pt 6), 724-731. Available at: [Link]

  • [No Author]. (n.d.). Nucleoside transport inhibitors: structure-activity relationships for pyrimido[5,4-d]pyrimidine derivatives that potentiate pemetrexed cytotoxicity in the presence of α1-acid glycoprotein. Journal of Medicinal Chemistry, 54(8), 2933-2944. Available at: [Link]

  • [No Author]. (n.d.). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. Current Drug Targets, 17(13), 1501-1514. Available at: [Link]

  • [No Author]. (n.d.). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Molecules, 28(22), 7558. Available at: [Link]

Sources

Comparative

A Comparative Guide to Mass Spectrometry Fragmentation Patterns of Biaryl Dichloropyrimidines

For researchers, scientists, and professionals in drug development, a deep understanding of the structural characteristics of novel chemical entities is paramount. Biaryl dichloropyrimidines represent a significant scaff...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a deep understanding of the structural characteristics of novel chemical entities is paramount. Biaryl dichloropyrimidines represent a significant scaffold in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents. Mass spectrometry stands as a cornerstone analytical technique for the structural elucidation of these molecules. This guide provides an in-depth, objective comparison of the mass spectral fragmentation patterns of biaryl dichloropyrimidines, supported by experimental data and established fragmentation principles. Our focus is to deliver field-proven insights into the causality behind experimental choices and fragmentation pathways, ensuring a self-validating system of protocols and interpretations.

Introduction: The Significance of Biaryl Dichloropyrimidines in Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, largely due to its ability to mimic the purine core of ATP and establish critical hydrogen bonding interactions within the hinge region of kinases.[1] The incorporation of an aryl substituent creates a biaryl system, which can provide additional binding interactions and modulate the physicochemical properties of the molecule. The presence of two chlorine atoms offers reactive handles for further chemical modification through nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, allowing for the synthesis of diverse compound libraries.[2][3][4] Consequently, biaryl dichloropyrimidines are key intermediates and final products in numerous drug discovery programs.[5][6][7][8] Accurate and unambiguous characterization of these molecules is therefore essential, with mass spectrometry being a primary tool for confirming molecular weight and deducing structural information through fragmentation analysis.

Ionization Techniques for Biaryl Dichloropyrimidines: A Comparative Overview

The choice of ionization technique is a critical first step in the mass spectrometric analysis of biaryl dichloropyrimidines. The relatively nonpolar nature of the biaryl system and the thermal stability of the pyrimidine core influence the suitability of different methods.

Electron Ionization (EI): A hard ionization technique that bombards the analyte with high-energy electrons (typically 70 eV), leading to extensive fragmentation.[9] While this provides rich structural information, the molecular ion peak may be weak or absent for some molecules.[10]

Electrospray Ionization (ESI): A soft ionization technique ideal for polar and thermally labile compounds.[9] It typically produces protonated molecules [M+H]+ with minimal fragmentation in the ion source.[11] For biaryl dichloropyrimidines, ESI is most effective if the molecule contains a basic site that can be readily protonated.

Atmospheric Pressure Chemical Ionization (APCI): Another soft ionization technique that is well-suited for less polar and more volatile compounds compared to ESI.[12] APCI involves a corona discharge that ionizes the solvent, which in turn protonates the analyte. This can be a more effective method for ionizing the less polar biaryl dichloropyrimidine core.[13]

Table 1: Comparison of Ionization Techniques for Biaryl Dichloropyrimidines

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle High-energy electron bombardmentHigh voltage applied to a liquid sampleCorona discharge ionizes vaporized sample
Polarity Suitability Volatile, less polar compoundsPolar compoundsModerately polar to nonpolar compounds
Fragmentation ExtensiveMinimal (in-source)Minimal to moderate (in-source)
Molecular Ion May be weak or absentStrong [M+H]+ or other adductsStrong [M+H]+
Best For Detailed structural elucidation of stable compoundsAnalysis of polar derivatives or in LC-MSAnalysis of less polar biaryl dichloropyrimidines

Fragmentation Patterns of Biaryl Chloropyrimidines: A Comparative Analysis

The fragmentation of biaryl dichloropyrimidines is influenced by the stability of the aromatic rings, the positions of the chlorine atoms, and the nature of the biaryl linkage. Here, we compare the fragmentation patterns of two isomeric biaryl chloropyrimidines to illustrate these principles.

Case Study 1: 4-Chloro-6-methyl-2-phenylpyrimidine

The mass spectrum of 4-chloro-6-methyl-2-phenylpyrimidine (MW: 204.65 g/mol ) provides a clear example of fragmentation driven by the stability of the pyrimidine and phenyl rings.[14]

Observed Fragmentation Pathways:

  • Molecular Ion (m/z 204): The molecular ion is readily observed, with the characteristic M+2 peak at m/z 206 due to the presence of the ³⁷Cl isotope.[14]

  • Loss of a Chlorine Radical (m/z 169): A major fragmentation pathway is the loss of a chlorine radical (•Cl) to form a stable cation at m/z 169. This is a common fragmentation for chlorinated aromatic compounds.[14]

  • Formation of the Phenyl Cation (m/z 77): Cleavage of the bond between the phenyl and pyrimidine rings results in the formation of the phenyl cation at m/z 77.[14]

  • Formation of the Chloropyrimidine Cation (m/z 127): The complementary fragment to the phenyl cation is the chloromethylpyrimidine cation, which is not prominently observed in the available spectrum.

  • Other Fragments: Smaller fragments corresponding to further breakdown of the pyrimidine ring are also observed.

G M [M]+• m/z 204/206 F1 [M-Cl]+ m/z 169 M->F1 - •Cl F2 [C6H5]+ m/z 77 M->F2 pyrimidine ring cleavage F3 [C5H4ClN2]+ m/z 127 M->F3 phenyl radical loss

Caption: Proposed fragmentation of 4-chloro-6-methyl-2-phenylpyrimidine.

Case Study 2: 4-Chloro-2-phenylpyrimidine

The isomeric 4-chloro-2-phenylpyrimidine (MW: 190.63 g/mol ) exhibits a similar, yet distinct, fragmentation pattern.[15]

Observed Fragmentation Pathways:

  • Molecular Ion (m/z 190): The molecular ion is observed with its corresponding M+2 isotope peak.

  • Loss of a Chlorine Radical (m/z 155): Similar to its isomer, the loss of a chlorine radical is a significant fragmentation pathway.

  • Loss of HCN (m/z 163): A characteristic fragmentation of nitrogen-containing heterocycles is the loss of hydrogen cyanide (HCN).[16]

  • Formation of the Phenyl Cation (m/z 77): The phenyl cation is also a prominent fragment in the spectrum of this isomer.

G M [M]+• m/z 190/192 F1 [M-Cl]+ m/z 155 M->F1 - •Cl F2 [M-HCN]+• m/z 163 M->F2 - HCN F3 [C6H5]+ m/z 77 M->F3 pyrimidine ring cleavage

Caption: Proposed fragmentation of 4-chloro-2-phenylpyrimidine.

Comparative Insights:

While both isomers show the expected loss of a chlorine atom and the formation of a phenyl cation, the presence and relative intensity of other fragments, such as the loss of HCN, can help to differentiate between them. The position of the substituents influences the stability of the resulting fragment ions and can lead to subtle but measurable differences in their mass spectra.[17][18]

Experimental Protocols for LC-MS/MS Analysis

The following protocols provide a robust framework for the analysis of biaryl dichloropyrimidines.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectra and ensuring the longevity of the instrument.[14][15]

  • Dissolution: Dissolve approximately 1 mg of the purified biaryl dichloropyrimidine in 1 mL of a suitable organic solvent (e.g., methanol, acetonitrile, or a mixture thereof).

  • Dilution: For LC-MS analysis, dilute the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase composition.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is designed for a standard reversed-phase LC-MS/MS system.

G cluster_0 LC System cluster_1 MS System SolventA Solvent A: Water + 0.1% Formic Acid Pump HPLC Pump SolventA->Pump SolventB Solvent B: Acetonitrile + 0.1% Formic Acid SolventB->Pump Autosampler Autosampler Pump->Autosampler Column C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) Autosampler->Column IonSource Ion Source (ESI or APCI) Column->IonSource Q1 Quadrupole 1 (Precursor Ion Selection) IonSource->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Product Ion Scan) Q2->Q3 Detector Detector Q3->Detector DataSystem DataSystem Detector->DataSystem Data Acquisition

Caption: Experimental workflow for LC-MS/MS analysis.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical starting condition is 95% A, ramping to 95% B over several minutes. The gradient should be optimized to ensure good separation from any impurities.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

MS Conditions:

  • Ionization Mode: Positive ESI or APCI.

  • Capillary Voltage: 3.5-4.5 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Temperature: 350-500 °C.

  • Gas Flow: Optimize nebulizer and drying gas flows for stable spray and efficient desolvation.

  • MS Scan: Full scan mode (e.g., m/z 100-500) to identify the molecular ion.

  • MS/MS Scan: Product ion scan of the protonated molecular ion to obtain fragmentation data. The collision energy should be ramped to observe a range of fragment ions.

Trustworthiness and Self-Validation

The protocols and interpretations presented in this guide are designed to be self-validating. The characteristic isotopic pattern of chlorine-containing compounds provides a built-in confirmation of fragments that retain one or more chlorine atoms.[19][20] Furthermore, the comparison of fragmentation patterns between isomers allows for a logical deduction of fragmentation pathways based on established principles of ion stability.[17] By systematically evaluating the effects of different ionization techniques and collision energies, researchers can build a comprehensive and reliable dataset for each compound of interest.

Conclusion

The mass spectrometric analysis of biaryl dichloropyrimidines is a powerful tool for their structural characterization. A thorough understanding of the interplay between ionization techniques and molecular structure is key to obtaining high-quality, interpretable data. By comparing the fragmentation patterns of isomeric compounds and applying established principles of mass spectrometry, researchers can confidently elucidate the structures of these important pharmaceutical building blocks. The experimental protocols provided in this guide offer a robust starting point for the analysis of novel biaryl dichloropyrimidines, enabling researchers to accelerate their drug discovery and development efforts.

References

  • Wissing, J., et al. (2004). Chemical proteomic analysis reveals alternative modes of action for pyrido[2,3-d]pyrimidine kinase inhibitors. Molecular & Cellular Proteomics, 3(12), 1181-1193.
  • Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(15), 11145-11160.
  • PubChem. (n.d.). 4-Chloro-6-methyl-2-phenylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Chloro-2-phenylpyrimidine. John Wiley & Sons, Inc. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Kertesz, V., & Van Berkel, G. J. (2010).
  • Kamel, A. M., & Munson, B. (2007). Collisionally-induced dissociation of substituted pyrimidine antiviral agents: mechanisms of ion formation using gas phase hydrogen/deuterium exchange and electrospray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 18(8), 1477-1492.
  • Rocha, D. M., et al. (2021). Dereplication of Ambuic Acid Derivatives from the Marine-Derived Fungus Pestalotiopsis sp. via LC-MS/MS-Based Molecular Networking. Journal of the Brazilian Chemical Society, 32(8), 1669-1681.
  • NIST. (n.d.). Pyrimidine, 2,4-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • YouTube. (2024, September 24). ESI vs APCI. Which ionization should I choose for my application?. Agilent Technologies. Retrieved from [Link]

  • Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved from [Link]

  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved from [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. [PowerPoint slides].
  • NIST/EPA/NIH Mass Spectral Library. (n.d.).
  • Chen, Y.-T., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Omega, 6(15), 10047-10063.
  • Knez, D., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(16), 4983.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. [PowerPoint slides].
  • PubChem. (n.d.). 2,4-Dichloro-5-fluoropyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • GNPS. (2016, February 10). GNPS Library Spectrum CCMSLIB00000578450. Retrieved from [Link]

  • University of Arizona. (n.d.).
  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(13), 10557-10583.
  • Belskaya, N. P., et al. (2017). Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. Bioorganic & Medicinal Chemistry Letters, 27(13), 3003-3006.
  • Zappia, G., et al. (1996). Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization. Journal of Mass Spectrometry, 31(6), 676-680.
  • Sridharan, V., & Muthusubramanian, S. (2012). The mass spectral fragmentation of substituted m-terphenyl and biaryl derivatives. International Journal of ChemTech Research, 4(3), 1121-1126.
  • Ghaffari, M. T., & Newman, S. G. (2023). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. Organic & Biomolecular Chemistry, 21(3), 469-472.
  • Lioe, H., & O'Hair, R. A. J. (2007). Comparison of collision-induced dissociation and electron-induced dissociation of singly protonated aromatic amino acids, cystine and related simple peptides using a hybrid linear ion trap-FT-ICR mass spectrometer. Analytical and Bioanalytical Chemistry, 389(5), 1429-1437.
  • Pope, B. L., et al. (2024). Investigation of Collision Cross Sections & Time-Resolved Structural Modification of Biomolecules, Host-Guest Systems, & More. BYU ScholarsArchive.
  • Ghaffari, M. T., & Newman, S. G. (2023). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 56(15), 2028-2039.
  • Am-Reka, A., et al. (2021). Collision-Induced Dissociation of Citrullinated Peptide Anions. Metabolites, 11(10), 668.
  • Patrick, J. W., et al. (2023). Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification. Analytical Chemistry, 95(16), 6438-6445.
  • Reddy, T. R., et al. (2021). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. Organic Letters, 23(15), 5949-5953.

Sources

Validation

Comparative Guide: 5-(Pyridin-2-yl) vs. 5-(Pyridin-3-yl) Analogs in Drug Design

Executive Summary In the optimization of heteroaromatic drug candidates, the "pyridine scan"—replacing a phenyl ring with pyridine isomers—is a pivotal strategy to modulate physicochemical properties without significantl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of heteroaromatic drug candidates, the "pyridine scan"—replacing a phenyl ring with pyridine isomers—is a pivotal strategy to modulate physicochemical properties without significantly altering molecular weight. This guide compares the specific substitution of a scaffold at the 5-position with pyridin-2-yl versus pyridin-3-yl moieties.

While both analogs improve water solubility compared to phenyl isosteres, they exhibit divergent potency profiles driven by three mechanistic pillars:

  • Conformational Restriction: The "ortho-effect" in 2-yl analogs often forces non-planar geometries or induces intramolecular locking.

  • Electronic Vectors: The position of the nitrogen lone pair dictates hydrogen bond acceptor (HBA) directionality and basicity.

  • Metabolic Liability: 2-yl isomers are frequently more susceptible to oxidative metabolism or CYP450 inhibition than their 3-yl counterparts.

Physicochemical & Structural Divergence

The choice between a 2-yl and 3-yl substituent is rarely about "potency" in isolation; it is about the structural consequences that enable potency.

Electronic and Steric Landscape
Feature5-(Pyridin-2-yl) Analog5-(Pyridin-3-yl) AnalogImpact on Potency
N-Lone Pair Vector Proximal (Ortho). Projects back toward the core scaffold.[1]Distal (Meta). Projects away, mimicking a meta-substituted phenyl.2-yl: Can form intramolecular H-bonds (locking conformation). 3-yl: Available for intermolecular interactions with solvent or protein.
Conformation Twisted. Steric repulsion between the N-lone pair and scaffold protons often forces a dihedral angle >30°.Planar/Flexible. Reduced steric strain allows the ring to adopt coplanar geometries if required for

-stacking.
2-yl: Reduces entropic penalty if the twisted state matches the bioactive conformation.
Basicity (pKa) Generally lower pKa due to electron-withdrawing effects of the attachment point (if conjugated).Higher pKa. The nitrogen is less perturbed by the attachment point.3-yl: Higher solubility at physiological pH; better H-bond acceptor strength.
Lipophilicity (LogD) Lower (more polar surface area exposed if twisted).Moderate (often tracks closely with phenyl but lower than carbocycles).3-yl: Better permeability balance.[2]
Decision Logic: Selecting the Isomer

The following decision tree illustrates the logical flow for selecting the optimal isomer based on the binding pocket's requirements.

PyridineSelection Start Target Binding Pocket Analysis CheckHB Is a distal H-bond acceptor required? Start->CheckHB CheckPlanar Is u03c0-stacking (planarity) critical? CheckHB->CheckPlanar No Select3 Select 5-(Pyridin-3-yl) (Mimics Phenyl, High QY, Stable) CheckHB->Select3 Yes (Solvent front) CheckLock Is conformational locking beneficial? CheckPlanar->CheckLock No CheckPlanar->Select3 Yes (Intercalation) CheckLock->Select3 No (General Bioisostere) Select2 Select 5-(Pyridin-2-yl) (Chelation, Twist, Solvation) CheckLock->Select2 Yes (Intramolecular N...H/S)

Figure 1: Strategic decision logic for pyridine isomer selection based on structural biology constraints.

Comparative Potency: Case Studies

Case Study A: Kinase Inhibition (c-Met)

Context: Replacement of the central phenyl ring in Cabozantinib (a c-Met/VEGFR2 inhibitor).[3]

  • Experimental Outcome: The 5-(pyridin-3-yl) analog (Compound 4) maintained nanomolar potency (

    
     nM), comparable to the parent drug (
    
    
    
    nM).
  • Failure of 2-yl: The 5-(pyridin-2-yl) analogs (specifically sterically crowded variants) showed a drastic loss of activity (

    
     inhibition at 1 
    
    
    
    M).
  • Mechanism: The 3-yl orientation preserved the linear vector required to span the ATP-binding pocket, whereas the 2-yl introduced a steric clash or an unfavorable dipole vector that disrupted the H-bond network in the hinge region [1].

Case Study B: Antimicrobial Rhodanine Derivatives

Context: 5-substituted rhodanine-3-carboxyalkyl acids targeting Gram-positive bacteria.

  • Experimental Outcome: The 5-(pyridin-2-yl) derivatives exhibited superior antibacterial activity compared to 3-yl and 4-yl isomers.

  • Mechanism: Crystallography revealed a specific intramolecular electrostatic interaction (

    
     N···S) between the pyridine nitrogen (2-position) and the rhodanine sulfur. This "conformational lock" rigidified the molecule into the bioactive conformation, reducing the entropic penalty of binding [2].
    

Metabolic Stability & Toxicity Profile

A critical differentiator is the metabolic fate of these isomers.

Oxidative Metabolism (CYP450)
  • Pyridin-2-yl: Highly susceptible to oxidation. The nitrogen lone pair can coordinate with the heme iron of CYP450, potentially acting as a reversible inhibitor. Furthermore, the electron-deficient ring makes the adjacent carbons (C6) prone to nucleophilic attack or further oxidation.

  • Pyridin-3-yl: Generally more metabolically stable. It behaves as a deactivated benzene ring. While N-oxidation can occur (

    
    -oxide formation), it is often slower than the degradation pathways seen in 2-yl analogs.
    
Toxicity (Reactive Metabolites)

Pyridin-2-yl moieties, particularly when attached to conjugated systems, can undergo bioactivation to form reactive electrophiles (e.g., via ring opening or quinone-methide-like intermediates), leading to idiosyncratic toxicity. 3-yl analogs are standard "safe" bioisosteres for phenyl rings in fragment-based drug discovery [3].

Experimental Protocols

To validate the comparative performance of these analogs, the following self-validating workflows are recommended.

Protocol: Comparative Microsomal Stability Assay

Objective: Determine intrinsic clearance (


) differences between 2-yl and 3-yl isomers.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds (10 mM DMSO stock).

  • Internal Standard (e.g., Tolbutamide or Propranolol).

Workflow:

  • Preparation: Dilute test compounds to 1

    
    M in phosphate buffer (100 mM, pH 7.4).
    
  • Pre-incubation: Incubate 1

    
    M compound with HLM (0.5 mg/mL final) at 37°C for 5 minutes.
    
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min into 150
    
    
    L ice-cold acetonitrile (containing Internal Standard) to quench.
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .
    
    
    
    

Validation Criteria:

  • High Clearance Control: Verapamil (

    
     min).
    
  • Low Clearance Control: Warfarin (

    
     min).
    
  • Note: If the 2-yl analog shows rapid disappearance but no M+16 (N-oxide) or M+16 (hydroxylation) peak is dominant, check for ring-opening or covalent binding (time-dependent inhibition).

Synthesis Workflow (Suzuki-Miyaura Coupling)

The synthesis of these analogs often utilizes Suzuki coupling. Note the reactivity difference:

  • 3-Pyridylboronic acid: Reacts reliably.

  • 2-Pyridylboronic acid: Unstable (prone to protodeboronation).

  • Recommendation: Use 2-pyridyl MIDA boronates or 2-pyridyl triolborates to synthesize the 5-(pyridin-2-yl) analog efficiently.

SynthesisWorkflow cluster_3yl Route A: 3-yl Analog cluster_2yl Route B: 2-yl Analog (Optimization Req.) Scaffold 5-Bromo-Scaffold Conditions Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Scaffold->Conditions Boronic3 3-Pyridylboronic Acid Boronic3->Conditions Prod3 5-(Pyridin-3-yl) Product Boronic2 2-Pyridyl MIDA Boronate (Prevents Protodeboronation) Boronic2->Conditions Prod2 5-(Pyridin-2-yl) Product Conditions->Prod3 Conditions->Prod2

Figure 2: Synthetic divergence. 2-yl analogs require protected boron species to avoid side reactions.

References

  • Ahn, S., et al. (2018). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma.[3] Molecules, 23(5), 1048. [Link]

  • Zaprutko, L., et al. (2020). Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives. International Journal of Molecular Sciences, 21(3), 1013. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,4-Dichloro-5-(pyridin-2-yl)pyrimidine

Executive Summary & Hazard Architecture 2,4-Dichloro-5-(pyridin-2-yl)pyrimidine is a highly reactive heterocyclic building block.[1] Its dual-chlorine substitution pattern at positions 2 and 4 renders the pyrimidine ring...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

2,4-Dichloro-5-(pyridin-2-yl)pyrimidine is a highly reactive heterocyclic building block.[1] Its dual-chlorine substitution pattern at positions 2 and 4 renders the pyrimidine ring electron-deficient, making it a potent electrophile.

The Safety Paradox: While often classified generically as an "Irritant" (H315/H319) in preliminary screenings, the 2,4-dichloro motif is susceptible to rapid nucleophilic aromatic substitution (


).
  • Biological Risk: It can alkylate biological nucleophiles (proteins/DNA), acting as a potential sensitizer or corrosive agent upon prolonged contact.

  • Chemical Risk: It is moisture-sensitive. Hydrolysis releases hydrogen chloride (HCl) gas, creating an immediate inhalation and corrosion hazard.

Core Directive: Treat this compound as a Corrosive and Moisture-Sensitive agent. Do not rely solely on standard "Irritant" protocols.

PPE Matrix: Task-Based Protection Standards

Select protection based on the energy and scale of your operation.

Protective Layer Standard Handling (Weighing <1g, Closed Transfer)High-Risk Operations (Scale-up >1g, Solution Prep, Heating)Scientific Rationale
Hand Protection Double Nitrile (Min 0.11mm each). Change immediately upon splash.Silver Shield / Laminate liners under Nitrile outer gloves.Pyridyl-pyrimidines in organic solvents (DCM, DMF) can permeate nitrile rapidly. Laminates provide a broad chemical barrier.
Respiratory N95 / P2 Particulate Respirator.Full-Face Respirator with ABEK (Multi-gas) cartridges or Powered Air Purifying Respirator (PAPR).Hydrolysis releases HCl gas. Standard N95s do not stop acid gases generated during heating or quenching.
Eye/Face Chemical Safety Goggles (Indirect Vent).Face Shield (8-inch) + Goggles.The fine powder is electrostatic and can bypass safety glasses. Solutions are corrosive to corneal tissue.
Body Lab Coat (Cotton/Poly), buttoned to neck.Tyvek® Lab Coat or Apron (Chemical Resistant) + Oversleeves.Cotton absorbs liquids, keeping the corrosive agent against the skin. Tyvek repels splashes.

Operational Logic & Workflow

The following decision tree illustrates the required safety logic based on the physical state of the reagent.

PPE_Logic Start Task: Handle 2,4-Dichloro-5-(pyridin-2-yl)pyrimidine State Physical State? Start->State Solid Solid / Powder State->Solid Weighing Solution Solution / Reaction Mix State->Solution Dissolving/Heating Risk_Solid Risk: Dust Inhalation & Hydrolysis Solid->Risk_Solid Risk_Sol Risk: Skin Absorption & Splash Solution->Risk_Sol Action_Solid Protocol A: Static Control + N95 Avoid Humidity Risk_Solid->Action_Solid Action_Sol Protocol B: Laminate Gloves + Fume Hood Shield Eyes Risk_Sol->Action_Sol

Figure 1: Operational decision tree dictating safety protocols based on physical state and associated risks.

Step-by-Step Handling Protocols

Protocol A: Weighing & Transfer (Solid State)

Objective: Prevent dust generation and moisture exposure.[2]

  • Environmental Control: Operate inside a chemical fume hood. Do not use a biological safety cabinet (recirculates air).

  • Static Mitigation: This powder is likely electrostatic. Use an anti-static gun or ionizer bar near the balance.

    • Why? Static charge causes powder to "jump," contaminating the balance and user cuffs.

  • Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if the material is suspected to be wet/acidic (corrosion risk); use PTFE-coated spatulas.

  • Closure: Wipe the threads of the stock bottle with a dry Kimwipe before recapping to prevent the cap from seizing due to hydrolysis/crusting.

Protocol B: Reaction Setup (Solution State)

Objective: Control exothermic hydrolysis and prevent skin absorption.

  • Solvent Choice: Dissolve in anhydrous solvents (DCM, THF, or DMF) under an inert atmosphere (Nitrogen/Argon).

  • Addition Sequence:

    • Correct: Add the solid pyrimidine to the solvent.

    • Incorrect: Adding solvent to a pile of solid can cause localized heating and rapid HCl release if the solvent is wet.

  • Quenching (Critical Step):

    • Upon reaction completion, do not add water directly.

    • Use a buffered quench (e.g., Saturated Sodium Bicarbonate or Ammonium Chloride) added dropwise at 0°C.

    • Mechanism:[2][3] The unreacted 2,4-dichloro species will hydrolyze aggressively. The buffer neutralizes the liberated HCl, preventing acid mist formation.

Disposal & Decontamination

Self-validating disposal logic based on chemical properties.

Decontamination of Surfaces
  • Do not use water alone. This generates acid.

  • Step 1: Apply a slurry of Sodium Bicarbonate (

    
    ) or a 5% Sodium Hydroxide solution to the spill.
    
  • Step 2: Allow 5–10 minutes contact time. The base will hydrolyze the active chlorines to hydroxyls (forming the non-toxic uracil derivative) and neutralize acidity.

  • Step 3: Wipe with absorbent pads and dispose of as chemical waste.

Waste Stream Classification
  • Solid Waste: Segregate as "Toxic Solid, Organic."

  • Liquid Waste: Halogenated Organic Waste.

    • Note: Ensure the waste container is not sealed "gas-tight" immediately if quenching was recent, as slow off-gassing can pressurize the drum.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 72202, 2,4-Dichloropyrimidine (Parent Structure). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: 2,4-Dichloropyrimidine - Registration Dossier. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.